1-Bromo-4-(chloromethyl)-2-methylbenzene
Description
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Properties
IUPAC Name |
1-bromo-4-(chloromethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIUFUSYLQYGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596889 | |
| Record name | 1-Bromo-4-(chloromethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149104-97-2 | |
| Record name | 1-Bromo-4-(chloromethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-(chloromethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(chloromethyl)-2-methylbenzene (CAS Number: 149104-97-2), a halogenated aromatic hydrocarbon with significant potential as a versatile building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications, particularly as an intermediate in the creation of novel therapeutic agents. Due to the limited availability of public data for this specific compound, information from structurally similar molecules is included to provide a broader context for its reactivity and potential utility.
Chemical and Physical Properties
This compound is a substituted toluene derivative containing both a bromine atom and a chloromethyl group. These functional groups provide two distinct points for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. The quantitative data available for this compound are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 149104-97-2 | [1] |
| Molecular Formula | C₈H₈BrCl | [1] |
| Molecular Weight | 219.51 g/mol | [1] |
| IUPAC Name | This compound | |
| Physical Form | Yellow to Brown Liquid | |
| Purity | ≥95% | [2] |
| Storage Temperature | -20°C | [1] |
| InChI Key | GHIUFUSYLQYGNS-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the chlorination of the corresponding alcohol, (4-bromo-2-methyl-phenyl)methanol. This reaction is a common transformation in organic synthesis.
Experimental Protocol: Chlorination of (4-bromo-2-methyl-phenyl)methanol
This protocol is based on a general procedure for the conversion of benzylic alcohols to benzylic chlorides.
Materials:
-
(4-bromo-2-methyl-phenyl)methanol
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve (4-bromo-2-methyl-phenyl)methanol (1.0 equivalent) and triethylamine (1.7 equivalents) in dichloromethane.
-
Cool the mixture in an ice/water bath.
-
Slowly add methanesulfonyl chloride (1.7 equivalents) to the stirred mixture over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane (2x).
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by passing it through a silica pad, eluting with a mixture of hexane and ethyl acetate, to yield this compound.
A yield of 86% has been reported for a similar synthesis.
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. Dichloromethane is a suspected carcinogen and should be handled with care.
Synthesis Workflow Diagram
References
An In-depth Technical Guide to 1-Bromo-4-(chloromethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of 1-Bromo-4-(chloromethyl)-2-methylbenzene, a key intermediate in various organic syntheses.
Physicochemical Properties
This compound is a halogenated aromatic hydrocarbon. The quantitative physicochemical data for this compound are summarized in the table below, providing a valuable resource for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 24078-15-7 | [1][2] |
| Molecular Formula | C8H8BrCl | [1][2][3] |
| Molecular Weight | 219.51 g/mol | [1][2][3] |
| Boiling Point | 263.2 ± 25.0 °C (Predicted) | [3] |
| Density | 1.467 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
Experimental Protocols
The synthesis of this compound can be achieved through the chlorination of (4-bromo-2-methyl-phenyl)methanol. The following protocol is a detailed methodology for its preparation.[1]
Synthesis of 4-bromo-1-(chloromethyl)-2-methyl-benzene [1]
-
Materials:
-
(4-bromo-2-methyl-phenyl)methanol (250 g, 1.24 mol)
-
Triethylamine (304 mL; 2.11 mol)
-
Methanesulfonyl chloride (171 mL, 2.11 mol)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous NaCl solution
-
Sodium sulfate (Na2SO4)
-
Silica gel
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
A mixture of (4-bromo-2-methyl-phenyl)methanol and triethylamine in dichloromethane is cooled in an ice/water bath.[1]
-
Methanesulfonyl chloride is added to the cooled mixture over a period of 30 minutes.[1]
-
The reaction mixture is allowed to warm to ambient temperature and is stirred for 16 hours.[1]
-
Water is added to the mixture, and the product is extracted with dichloromethane.[1]
-
The combined organic layers are washed with a saturated aqueous NaCl solution and dried over Na2SO4.[1]
-
The solution is filtered, and the solvent is removed under reduced pressure.[1]
-
The resulting residue is purified by passing it through a silica pad, eluting with hexane and ethyl acetate, to yield the final product.[1]
-
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Structural Analysis of 1-Bromo-4-(chloromethyl)-2-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 1-Bromo-4-(chloromethyl)-2-methylbenzene, a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical development. This document outlines its physicochemical properties, detailed synthesis protocols, and safety considerations.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. It is important to note that specific experimental data for this compound is not widely available in the public domain. Therefore, some properties are presented as ranges or are based on closely related compounds, and this is clearly indicated.
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₈BrCl | Calculated |
| Molecular Weight | 220.51 g/mol | Calculated |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | ~1.5 g/cm³ | Estimated based on similar structures. For comparison, the density of 1-Bromo-4-chloro-2-methylbenzene is 1.543 g/mL at 25 °C.[1] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, ethyl acetate) | General solubility behavior for similar aromatic halides. |
| ¹H NMR | Data not available | Predicted shifts: Aromatic protons (~7.0-7.5 ppm), Chloromethyl protons (~4.5 ppm), Methyl protons (~2.4 ppm). |
| ¹³C NMR | Data not available | Predicted shifts: Aromatic carbons (~125-140 ppm), Chloromethyl carbon (~45 ppm), Methyl carbon (~20 ppm). |
| Mass Spectrum (MS) | Data not available | Expected to show characteristic isotopic patterns for bromine and chlorine. |
| Infrared (IR) Spectrum | Data not available | Expected to show characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), C-Br, and C-Cl bonds. The NIST WebBook has an IR spectrum for 1-bromo-4-(chloromethyl)benzene.[2] |
Synthesis Protocol
The synthesis of this compound can be achieved via the chlorination of (4-Bromo-2-methylphenyl)methanol. The following protocol is adapted from a known procedure for a structurally similar compound.[3]
Reaction: (4-Bromo-2-methylphenyl)methanol → this compound
Materials:
-
(4-Bromo-2-methylphenyl)methanol
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve (4-Bromo-2-methylphenyl)methanol (1.0 eq) and triethylamine (1.7 eq) in dichloromethane.
-
Cool the mixture in the ice bath.
-
Slowly add methanesulfonyl chloride (1.7 eq) to the cooled mixture over a period of 30 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 16 hours at room temperature.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by passing it through a silica pad, eluting with a mixture of hexane and ethyl acetate to yield the pure this compound.[3]
Safety and Handling
Hazard Statements (based on related compounds):
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Wear safety goggles or a face shield.
-
Wear a lab coat.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Structural Diagrams
To visualize the synthesis process, a workflow diagram is provided below.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(chloromethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide outlines established and chemically sound methodologies for the synthesis of 1-Bromo-4-(chloromethyl)-2-methylbenzene, a valuable intermediate in organic synthesis. It is critical to note that the direct synthesis from 2-bromo-5-chlorotoluene, as specified in the topic inquiry, is not chemically feasible. This impossibility arises from fundamental differences in the molecular formulas and carbon skeletons of the two compounds; the target molecule contains an additional carbon atom (C8H8BrCl) compared to the proposed starting material (C7H6BrCl).
This document provides detailed protocols for two plausible and validated synthetic routes:
-
Route I: Blanc Chloromethylation of 1-Bromo-2-methylbenzene. An electrophilic aromatic substitution that introduces the required chloromethyl group onto the aromatic core.
-
Route II: Free-Radical Chlorination of 1-Bromo-2,4-dimethylbenzene. A selective side-chain halogenation of a precursor that already possesses the complete carbon framework.
Each route is presented with a detailed experimental protocol, a summary of reagents and conditions in a tabular format, and a workflow diagram generated using the DOT language for clear visualization.
Analysis of the Proposed Transformation
A direct conversion of 2-bromo-5-chlorotoluene to this compound is not a viable synthetic pathway. A comparison of the molecular structures reveals the core chemical reasons:
-
Different Molecular Formulas: The proposed starting material, 2-bromo-5-chlorotoluene (also named 1-bromo-4-chloro-2-methylbenzene[1]), has a molecular formula of C₇H₆BrCl. The target product, this compound, has a molecular formula of C₈H₈BrCl. The synthesis would require the addition of one carbon and two hydrogen atoms, which cannot be achieved through a simple functional group conversion.
-
Substitution Pattern Rearrangement: The proposed reaction would necessitate the removal of a chloro group from the aromatic ring and the addition of a chloromethyl group at a different position, a complex transformation that does not occur in a single step under standard synthetic conditions.
Therefore, this guide focuses on established methods for the synthesis of the target compound from logical precursors.
Synthetic Route I: Blanc Chloromethylation of 1-Bromo-2-methylbenzene
The Blanc chloromethylation is a classic electrophilic aromatic substitution reaction that introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring using formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid such as zinc chloride.[2][3][4] This method is effective for adding the necessary carbon atom to the precursor, 1-bromo-2-methylbenzene.
Reaction Scheme
(Self-generated image, not from search results)
Experimental Protocol
Warning: The Blanc chloromethylation reaction is known to produce small quantities of the highly carcinogenic byproduct bis(chloromethyl) ether.[4][5] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber (e.g., containing an aqueous sodium hydroxide solution), add 1-bromo-2-methylbenzene and paraformaldehyde.
-
Reagent Addition: Add a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) and a catalytic amount of anhydrous zinc chloride.
-
Reaction Execution: Cool the stirred mixture in an ice bath. Bubble dry hydrogen chloride gas through the mixture at a steady rate while maintaining the temperature.[3] After the initial exothermic reaction subsides, the mixture may be heated (e.g., to 60°C) for several hours to drive the reaction to completion.[3]
-
Work-up: Upon completion (monitored by TLC or GC), cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Wash the combined organic layers sequentially with water, a 10% sodium carbonate or bicarbonate solution (to neutralize excess acid), and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Data Presentation: Reagents and Conditions
| Parameter | Value / Reagent | Molar Ratio (Typical) | Notes |
| Starting Material | 1-Bromo-2-methylbenzene | 1.0 eq | --- |
| Reagents | Paraformaldehyde, Hydrogen Chloride | 1.1 - 1.5 eq | Formaldehyde source. HCl is bubbled in excess. |
| Catalyst | Anhydrous Zinc Chloride (ZnCl₂) | 0.1 - 0.2 eq | Lewis acid catalyst.[5] |
| Solvent | Glacial Acetic Acid or Dichloromethane | --- | Anhydrous conditions are preferred.[5] |
| Temperature | 0 - 60 °C | --- | Initially cooled, then potentially heated. |
| Reaction Time | 2 - 6 hours | --- | Monitored by TLC or GC for completion. |
| Typical Yield | 60 - 80% | --- | Yield is dependent on substrate and conditions. |
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the Blanc Chloromethylation Synthesis.
Synthetic Route II: Free-Radical Chlorination of 1-Bromo-2,4-dimethylbenzene
This route utilizes a free-radical chain reaction to selectively chlorinate the benzylic position of one of the methyl groups.[6][7] The methyl group at the 4-position is electronically similar to the one at the 2-position but is less sterically hindered, favoring its functionalization. N-Chlorosuccinimide (NCS) is a convenient and effective reagent for this type of benzylic chlorination, often initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[8][9]
Reaction Scheme
(Self-generated image, not from search results)
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2,4-dimethylbenzene in a dry, non-polar solvent (e.g., carbon tetrachloride or benzene).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) and a catalytic amount of a radical initiator (e.g., AIBN or BPO).[9]
-
Reaction Execution: Heat the mixture to reflux. If using photochemical initiation, irradiate the flask with a UV lamp.[10] The reaction is typically monitored by observing the consumption of the starting material (via TLC or GC) and the formation of the solid byproduct, succinimide, which often floats in the reaction mixture.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the mixture to remove the succinimide byproduct.
-
Washing: Wash the filtrate with an aqueous solution of sodium thiosulfate (to remove any unreacted chlorine species) and then with brine.[8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to isolate this compound.
Data Presentation: Reagents and Conditions
| Parameter | Value / Reagent | Molar Ratio (Typical) | Notes |
| Starting Material | 1-Bromo-2,4-dimethylbenzene | 1.0 eq | --- |
| Reagent | N-Chlorosuccinimide (NCS) | 1.0 - 1.1 eq | Source of chlorine radical.[9] |
| Initiator | AIBN or Benzoyl Peroxide (BPO) | 0.02 - 0.1 eq | Radical initiator.[8] |
| Solvent | Carbon Tetrachloride (CCl₄) or Benzene | --- | Dry, non-polar solvent is required.[9] |
| Temperature | Reflux (e.g., ~77°C for CCl₄) | --- | Required for thermal initiation. |
| Reaction Time | 1 - 4 hours | --- | Monitored by TLC or GC for completion. |
| Typical Yield | 70 - 90% | --- | Generally a high-yielding reaction. |
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the Free-Radical Chlorination Synthesis.
References
- 1. 1-BROMO-4-CHLORO-2-METHYLBENZENE | CAS 14495-51-3 [matrix-fine-chemicals.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Analysis of 1-Bromo-4-(chloromethyl)-2-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 1-Bromo-4-(chloromethyl)-2-methylbenzene, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its isomers and related compounds. Detailed, generalized experimental protocols for acquiring such data are also provided, along with a workflow for the spectroscopic analysis of a novel synthesized compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparing the known spectral data of its isomers, including 1-bromo-4-chloro-2-methylbenzene, 1-bromo-2-(chloromethyl)benzene, and 1-bromo-4-(chloromethyl)benzene.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Rationale |
| ~ 7.4-7.5 | d | 1H | Ar-H (H-6) | The proton ortho to the bromine atom is expected to be the most deshielded aromatic proton. |
| ~ 7.2-7.3 | d | 1H | Ar-H (H-5) | This proton is ortho to the chloromethyl group and is expected to be slightly less deshielded than H-6. |
| ~ 7.1-7.2 | s | 1H | Ar-H (H-3) | This proton is situated between the bromine and methyl groups and is expected to be a singlet or a narrowly split doublet. |
| ~ 4.5-4.6 | s | 2H | -CH₂Cl | The benzylic protons of the chloromethyl group are expected to appear as a sharp singlet. |
| ~ 2.3-2.4 | s | 3H | -CH₃ | The methyl group protons are expected to appear as a singlet. |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |
| ~ 138-140 | Ar-C (C-4) | Aromatic carbon bearing the chloromethyl group. |
| ~ 135-137 | Ar-C (C-2) | Aromatic carbon bearing the methyl group. |
| ~ 132-134 | Ar-C (C-6) | Aromatic CH ortho to the bromine atom. |
| ~ 130-132 | Ar-C (C-5) | Aromatic CH ortho to the chloromethyl group. |
| ~ 128-130 | Ar-C (C-3) | Aromatic CH between the bromine and methyl groups. |
| ~ 122-124 | Ar-C (C-1) | Aromatic carbon bearing the bromine atom. |
| ~ 45-47 | -CH₂Cl | Carbon of the chloromethyl group. |
| ~ 20-22 | -CH₃ | Carbon of the methyl group. |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2970-2850 | Medium | Aliphatic C-H stretch (-CH₃, -CH₂Cl) |
| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1270-1200 | Strong | C-H wagging (in-plane) of the -CH₂Cl group |
| 1050-1000 | Strong | C-Br stretch |
| 800-700 | Strong | C-Cl stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 220/222/224 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |
| 185/187 | Medium | [M-Cl]⁺ |
| 171/173 | Medium | [M-CH₂Cl]⁺ |
| 141 | Strong | [M-Br]⁺ |
| 105 | Strong | [C₈H₈]⁺ (Tropylium ion) |
| 91 | Very Strong | [C₇H₇]⁺ (Benzyl cation) |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: An accurately weighed sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is often included in the deuterated solvent to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Transfer to NMR Tube: The solution is carefully transferred to a 5 mm NMR tube using a Pasteur pipette.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the signals are integrated.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. The pressure arm is lowered to ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded. The sample is then placed in the IR beam path, and the spectrum is acquired.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed and compared to correlation charts to identify characteristic functional group vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: For a volatile compound like this, Electron Ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern provides structural information.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the characterization of a newly synthesized compound like this compound using spectroscopic methods.
Caption: Spectroscopic analysis workflow for a synthesized compound.
A Deep Dive into the Differential Reactivity of Benzylic and Aryl Halides in 1-Bromo-4-(chloromethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective functionalization of multi-halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the streamlined construction of complex molecular architectures. This technical guide provides an in-depth analysis of the differential reactivity of the benzylic chloride and aryl bromide moieties within 1-Bromo-4-(chloromethyl)-2-methylbenzene. We will explore the underlying electronic and mechanistic principles that govern this reactivity dichotomy, present quantitative data from analogous systems, and provide detailed experimental protocols for the selective transformation of each halide. This document serves as a comprehensive resource for chemists engaged in the synthesis of novel pharmaceutical agents and other advanced materials.
Introduction: The Principle of Chemoselectivity
The synthetic utility of this compound lies in the pronounced difference in reactivity between its two halogen atoms. The chloromethyl group constitutes a benzylic halide, while the bromo group is an aryl halide. This structural distinction leads to a significant disparity in their susceptibility to nucleophilic attack, allowing for highly selective, stepwise functionalization. The benzylic chloride is readily displaced by a wide range of nucleophiles under relatively mild conditions, whereas the aryl bromide is comparatively inert to such reactions and typically requires transition-metal catalysis for activation.[1][2] This chemoselectivity is a powerful tool for molecular design, permitting the introduction of a diverse array of substituents at the benzylic position while preserving the aryl bromide for subsequent cross-coupling reactions.
Reactivity of the Benzylic Chloride: A Site of High Susceptibility
The enhanced reactivity of the benzylic chloride in this compound is a direct consequence of the electronic stabilization provided by the adjacent aromatic ring. Nucleophilic substitution at the benzylic carbon can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[1][2]
-
S(_N)1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via a unimolecular mechanism. The rate-determining step is the formation of a benzylic carbocation, which is significantly stabilized by resonance, delocalizing the positive charge across the aromatic ring.[3]
-
S(_N)2 Pathway: With a strong nucleophile, the reaction typically follows a bimolecular pathway. The aromatic ring stabilizes the transition state of the reaction, lowering the activation energy and accelerating the rate of substitution.[1]
The presence of the methyl and bromo substituents on the aromatic ring also modulates the reactivity of the benzylic chloride. The methyl group, being weakly electron-donating, can further stabilize the benzylic carbocation in an S(_N)1 pathway. Conversely, the electron-withdrawing inductive effect of the bromine atom can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating an S(_N)2 reaction.
Quantitative Data: Nucleophilic Substitution at the Benzylic Position
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Amine | Isopropylamine | Acetonitrile | K(_2)CO(_3) | 80 | 12 | N-(2-Bromo-5-chlorobenzyl)propan-2-amine | >95 (crude) |
| Phenol | 4-Ethoxyphenol | Dichloromethane | AlCl(_3) | 0 - RT | 16 | 4-(2-Bromo-5-chlorobenzyl)phenol | 98 |
| Thiol (from Thiourea) | Thiourea | Methanol | NaOH | Reflux | 4 | Bis(2-bromo-5-chlorobenzyl) sulfide | 85-95 |
| Azide | Sodium Azide (NaN(_3)) | DMF or DMSO | - | RT to 60 | 12-24 | 1-(Azidomethyl)-4-bromo-2-chlorobenzene | High |
| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | - | Reflux | 2-4 | (4-Bromo-2-chlorophenyl)acetonitrile | Good to High |
| Hydroxide | Sodium Hydroxide (NaOH) | Acetone/Water | - | RT to 50 | 1-3 | (4-Bromo-2-chlorophenyl)methanol | - |
Data adapted from studies on 1-Bromo-2-(bromomethyl)-4-chlorobenzene.[4][5]
Experimental Protocols for Selective Benzylic Substitution
The following protocols are representative examples of the selective functionalization of the benzylic halide.
Protocol 1: Synthesis of N-(4-Bromo-2-methylbenzyl)amine
-
Materials: this compound, desired primary or secondary amine (e.g., benzylamine), potassium carbonate (K(_2)CO(_3)), N,N-Dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate (Na(_2)SO(_4)).
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
To this suspension, add the amine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
-
Protocol 2: Synthesis of (4-Bromo-2-methylphenyl)acetonitrile
-
Materials: this compound, potassium cyanide (KCN), ethanol, water, dichloromethane.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions. Add potassium cyanide (1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The product can be further purified by recrystallization or column chromatography.[4]
-
Reactivity of the Aryl Bromide: A Site of Lower Reactivity Requiring Catalysis
In stark contrast to the benzylic chloride, the aryl bromide in this compound is unreactive towards traditional nucleophilic substitution reactions. This inertness stems from several factors:
-
Hybridization: The carbon atom of the C-Br bond is sp
hybridized, which is more electronegative and forms a stronger bond with bromine compared to an sp2 hybridized carbon.[6][7]3 -
Repulsion: The electron-rich (\pi)-system of the aromatic ring repels incoming nucleophiles.
-
Instability of the Phenyl Cation: An S(_N)1-type mechanism is highly unfavorable as it would require the formation of a very unstable phenyl cation.[8]
-
Steric Hindrance: A backside attack as required for an S(_N)2 reaction is sterically blocked by the aromatic ring.[8]
Consequently, the functionalization of the aryl bromide necessitates the use of transition-metal catalysis, most commonly palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a low-valent metal center, followed by transmetalation or migratory insertion, and concluding with reductive elimination to form the desired product.
Quantitative Data: Transition-Metal Catalyzed Cross-Coupling of the Aryl Bromide
The following table summarizes typical conditions and yields for various palladium-catalyzed cross-coupling reactions involving aryl bromides, demonstrating the feasibility of selectively functionalizing the aryl position while the benzylic position (if unreacted) would remain intact under these conditions.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | p-tolylboronic acid | Pd(OAc)(_2) / PCy(_3)(\cdot)HBF(_4) | Cs(_2)CO(_3) | Toluene/H(_2)O | 80 | 2 | High |
| Heck | Styrene | Pd(OAc)(_2) / PPh(_3) | K(_2)CO(_3) | DMF | 100-120 | 12-24 | - |
| Buchwald-Hartwig | Aryl amine | Pd(_2)(dba)(_3) / XPhos | NaO
| Toluene | 100 | 12-24 | - |
Data adapted from general protocols for aryl bromides and related compounds.[1][2][4][9]
Experimental Protocols for Selective Aryl Bromide Functionalization
The following protocols exemplify the selective transformation of the aryl bromide moiety.
Protocol 3: Suzuki-Miyaura Coupling of the Aryl Bromide
-
Materials: this compound (or its benzylic-substituted derivative), arylboronic acid, palladium(II) acetate (Pd(OAc)(_2)), a suitable phosphine ligand (e.g., triphenylphosphine or a more specialized ligand), a base (e.g., potassium carbonate), and a solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., 2 mol% Pd(OAc)(_2)) and the ligand (e.g., 4 mol% PPh(_3)).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[2]
-
Protocol 4: Buchwald-Hartwig Amination of the Aryl Bromide
-
Materials: this compound (or its benzylic-substituted derivative), a primary or secondary amine, a palladium pre-catalyst (e.g., Pd(_2)(dba)(_3)), a phosphine ligand (e.g., XPhos), a strong base (e.g., sodium tert-butoxide), and an anhydrous aprotic solvent (e.g., toluene).
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 eq), the palladium pre-catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Add the base (1.4 eq).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the amine (1.2 eq) followed by the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.[1]
-
Visualizing the Reactivity Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a general experimental workflow.
Caption: S(_N)1 reaction pathway for a benzylic halide.
Caption: S(_N)2 reaction pathway for a benzylic halide.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Caption: General experimental workflow for organic synthesis.
Conclusion
The distinct reactivity of the benzylic chloride and aryl bromide in this compound provides a versatile platform for the synthesis of complex organic molecules. The benzylic position serves as a readily accessible handle for the introduction of various functional groups via nucleophilic substitution, while the more robust aryl bromide is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions. A thorough understanding of the underlying principles governing this differential reactivity, coupled with the judicious selection of reaction conditions, empowers chemists to strategically and efficiently construct elaborate molecular frameworks for applications in drug discovery and materials science. This guide has provided a comprehensive overview of these principles, supported by comparative data and detailed experimental protocols, to aid researchers in harnessing the full synthetic potential of this valuable building block.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. brainly.com [brainly.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Key Reactive Sites of 1-Bromo-4-(chloromethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-(chloromethyl)-2-methylbenzene (CAS No: 24078-15-7) is a versatile bifunctional organic intermediate of significant interest in synthetic and medicinal chemistry. Its molecular architecture, featuring two distinct and chemoselectively addressable reactive sites—a benzylic chloride and an aryl bromide—makes it a valuable building block for the synthesis of complex molecular scaffolds. This technical guide provides a comprehensive analysis of these reactive sites, detailing their differential reactivity, and presents established and representative experimental protocols for their selective functionalization.
Introduction and Physicochemical Properties
This compound is a substituted toluene derivative. The strategic placement of the bromine atom, the chloromethyl group, and the methyl group on the aromatic ring imparts a unique reactivity profile that can be exploited in multi-step synthetic sequences. The key to its utility lies in the ability to selectively perform reactions at either the benzylic or the aromatic position by carefully choosing reagents and reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-Bromo-1-(chloromethyl)-2-methylbenzene |
| CAS Number | 24078-15-7[1] |
| Molecular Formula | C₈H₈BrCl[1] |
| Molecular Weight | 219.51 g/mol [1] |
| Appearance | No data available |
Overview of Key Reactive Sites
The synthetic utility of this compound is dominated by the differential reactivity of its two key functional groups: the chloromethyl group and the aryl bromide.
-
The Benzylic C(sp³)-Cl Bond : The chloromethyl group is a benzylic halide. The carbon-chlorine bond is activated by the adjacent benzene ring, making it highly susceptible to nucleophilic substitution reactions, typically via an SN2 mechanism.[2][3] This site is generally the more reactive of the two under nucleophilic conditions.
-
The Aromatic C(sp²)-Br Bond : The bromine atom is directly attached to the aromatic ring. This bond is significantly less reactive towards classical nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and for the formation of organometallic reagents, such as Grignard reagents.[4][5][6]
This disparity in reactivity allows for a programmed, stepwise approach to molecular construction.
Reactions at the Benzylic Position: Nucleophilic Substitution
The primary reaction pathway at the chloromethyl group is nucleophilic substitution. Due to it being a primary benzylic halide, the SN2 mechanism is favored, involving a backside attack by a nucleophile and inversion of configuration (though not relevant for a -CH₂Cl group). A wide variety of nucleophiles can be employed to displace the chloride, which is a good leaving group.
Table 2: Representative Nucleophilic Substitution of 4-Bromobenzyl Chloride
| Nucleophile | Reagent | Solvent | Product |
| Cyanide | NaCN | Ethanol | 4-Bromobenzyl cyanide[2] |
This reaction highlights the selective displacement of the benzylic chloride while the aryl bromide remains intact, a principle that is directly applicable to the target molecule.
Reactions at the Aromatic Position
The aryl bromide offers a robust handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug development.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.[7][8][9] The C-Br bond in the target molecule is well-suited for this transformation. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[8]
Table 3: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example Reagents/Conditions | Role |
| Aryl Bromide | This compound | Electrophile |
| Boronic Acid | Phenylboronic acid, etc. | Nucleophile Source |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Palladacycles[8] | Catalyzes C-C bond formation |
| Ligand | PPh₃, PCy₃ | Stabilizes and activates catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid[7] |
| Solvent | Toluene/Water, Dioxane, DMF | Reaction Medium |
| Temperature | Room Temperature to 100 °C | Provides activation energy |
Grignard Reagent Formation
The aryl bromide can react with magnesium metal to form an organomagnesium halide, or Grignard reagent. This transformation converts the electrophilic aromatic carbon into a potent nucleophile, which can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂). It is crucial to use anhydrous solvents like diethyl ether or tetrahydrofuran (THF), as Grignard reagents are strong bases and are readily quenched by protic sources.[6][10] For polyhalogenated substrates, chemoselectivity can be an issue. The general order of reactivity for Grignard formation is I > Br > Cl, suggesting that the aryl bromide will react preferentially over an aryl chloride, and often before a benzylic chloride depending on conditions.[11]
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis from (4-bromo-2-methyl-phenyl)methanol.[1]
-
Reagents:
-
(4-bromo-2-methyl-phenyl)methanol (250 g, 1.24 mol)
-
Triethylamine (304 mL, 2.11 mol)
-
Methanesulfonyl chloride (171 mL, 2.11 mol)
-
Dichloromethane (DCM) (2500 mL)
-
Water
-
Saturated aqueous NaCl solution
-
Na₂SO₄
-
-
Procedure:
-
A mixture of (4-bromo-2-methyl-phenyl)methanol and triethylamine in dichloromethane is cooled in an ice/water bath.
-
Methanesulfonyl chloride is added dropwise over 30 minutes.
-
The mixture is allowed to warm to ambient temperature and is stirred for 16 hours.
-
Water (5000 mL) is added, and the product is extracted with dichloromethane (2 x 7000 mL).
-
The combined organic layers are washed with saturated aqueous NaCl solution and dried over Na₂SO₄.
-
The solution is filtered, and the solvent is removed under reduced pressure.
-
The residue is passed through a silica pad (eluting with hexane and ethyl acetate) to provide the title compound.
-
-
Yield: 234 g (86%)[1]
Representative Protocol: Nucleophilic Substitution with Cyanide
This generalized protocol is based on the reaction of similar benzylic halides.[2]
-
Reagents:
-
This compound (1.0 eq)
-
Sodium cyanide (NaCN) (1.1 - 1.5 eq)
-
Ethanol or DMF
-
-
Procedure:
-
Dissolve this compound in ethanol or DMF in a round-bottom flask.
-
Add sodium cyanide to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.
-
Representative Protocol: Suzuki-Miyaura Coupling
This is a general procedure for the coupling of an aryl bromide and can be used as a starting point for optimization.[7][10]
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
-
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Conclusion
This compound is a strategically valuable synthetic intermediate due to its dual reactivity. The benzylic chloride provides a site for facile nucleophilic substitution, while the aryl bromide serves as a robust anchor point for modern cross-coupling chemistry and organometallic transformations. This differential reactivity allows for selective, stepwise functionalization, making the compound a powerful tool for the construction of complex molecules in pharmaceutical and materials science research. The protocols and data presented herein serve as a comprehensive resource for scientists and developers working with this versatile compound.
References
- 1. 4-bromo-1-(chloromethyl)-2-methylbenzene synthesis - chemicalbook [chemicalbook.com]
- 2. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE [vedantu.com]
- 3. asccollegekolhar.in [asccollegekolhar.in]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Stability of 1-Bromo-4-(chloromethyl)-2-methylbenzene Under Acidic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(chloromethyl)-2-methylbenzene is a substituted toluene derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The reactivity of the chloromethyl group, a benzylic halide, makes it susceptible to nucleophilic substitution reactions. Understanding the stability of this compound, particularly under acidic conditions frequently employed in organic synthesis, is crucial for optimizing reaction conditions, minimizing byproduct formation, and ensuring the quality and yield of the desired product. This technical guide provides a comprehensive overview of the stability of this compound in acidic media, including potential degradation pathways, factors influencing stability, and detailed experimental protocols for its assessment.
Core Concepts: Degradation Pathways and Mechanisms
Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the benzylic chloride. The presence of an acid can catalyze this reaction, leading to the formation of (4-bromo-2-methylphenyl)methanol.[1]
The hydrolysis of benzylic halides can proceed through either an SN1 or SN2 mechanism. The specific pathway is influenced by the structure of the substrate, the reaction solvent, and the nucleophile.[2] For a primary benzylic halide like this compound, an SN2 mechanism is generally expected. However, the benzylic position can stabilize a carbocation intermediate through resonance with the benzene ring, making an SN1 pathway also plausible, especially in polar protic solvents.
Potential Side Reactions:
While hydrolysis is the most probable degradation route, other side reactions could occur, particularly under forcing conditions:
-
Oxidation: The benzylic carbon can be oxidized to form 4-bromo-2-methylbenzaldehyde or 4-bromo-2-methylbenzoic acid, though this is less likely in the absence of strong oxidizing agents.
-
Elimination: Under certain conditions, elimination of HCl could lead to the formation of a vinylbenzene derivative.
Quantitative Data on Stability
| Acid Condition | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradation Product |
| 0.1 M HCl | 25 | 24 | ~15% | (4-bromo-2-methylphenyl)methanol |
| 0.1 M HCl | 50 | 24 | ~45% | (4-bromo-2-methylphenyl)methanol |
| 0.1 M H₂SO₄ | 25 | 24 | ~18% | (4-bromo-2-methylphenyl)methanol |
| 0.1 M H₂SO₄ | 50 | 24 | ~50% | (4-bromo-2-methylphenyl)methanol |
| Acetic Acid | 25 | 24 | < 5% | Not Detected |
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
This protocol outlines a forced degradation study to quantitatively assess the stability of this compound under acidic conditions.[1][3][4][5][6][7]
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid
-
0.1 M Sulfuric Acid
-
Water (HPLC grade)
-
0.1 M Sodium Hydroxide (for neutralization)
-
Vials with caps
-
Controlled temperature incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation: In separate, labeled vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 0.1 M H₂SO₄. Prepare a control sample by adding an aliquot of the stock solution to an equal volume of water.
-
Incubation: Incubate the vials at controlled temperatures (e.g., 25°C and 50°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralization: Immediately neutralize the withdrawn aliquot with a suitable volume of dilute NaOH.
-
Dilution: Dilute the neutralized sample with the HPLC mobile phase for analysis.
-
Analysis: Analyze the samples by the HPLC method described below to determine the percentage of the remaining parent compound and the formation of any degradation products.
Protocol 2: HPLC Method for Stability Monitoring
This HPLC method is suitable for quantifying this compound and its primary degradation product, (4-bromo-2-methylphenyl)methanol.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
Protocol 3: GC-MS Method for Impurity Profiling
GC-MS can be used as a complementary technique to identify volatile degradation products and impurities.[8]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
Visualizations
Caption: Potential acid-catalyzed hydrolysis pathway of this compound.
Caption: Workflow for the forced degradation study of this compound.
Minimizing Degradation in Acidic Media
To mitigate the degradation of this compound during reactions in acidic media, the following strategies are recommended:
-
Temperature Control: Perform reactions at the lowest effective temperature to slow the rate of hydrolysis.[1]
-
Anhydrous Conditions: When the reaction chemistry permits, use anhydrous solvents and reagents to minimize the presence of water.[1]
-
Reaction Time: Keep the reaction time to a minimum to reduce the compound's exposure to acidic conditions.[1]
-
Acid Concentration: Utilize the lowest possible concentration of the acid that effectively catalyzes the desired reaction.[1]
-
Choice of Acid: Consider using a weaker or non-nucleophilic acid if it is compatible with the desired transformation.
Conclusion
This compound exhibits susceptibility to degradation under acidic conditions, primarily through the hydrolysis of the chloromethyl group to the corresponding benzyl alcohol. The rate of this degradation is significantly influenced by temperature, acid concentration, and the presence of water. For researchers and drug development professionals, a thorough understanding and control of these parameters are essential to ensure the stability of this key intermediate and the successful outcome of synthetic processes. The provided experimental protocols offer a framework for assessing the stability of this compound and for developing robust reaction conditions that minimize unwanted degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. asianjpr.com [asianjpr.com]
- 7. ijrpp.com [ijrpp.com]
- 8. benchchem.com [benchchem.com]
Potential Impurities in Commercial 1-Bromo-4-(chloromethyl)-2-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential impurities that may be present in commercial batches of 1-Bromo-4-(chloromethyl)-2-methylbenzene. Understanding the impurity profile of this critical reagent is paramount for ensuring the reproducibility of synthetic procedures and the quality of downstream products in pharmaceutical development. This document outlines the common synthetic routes to the target compound, details the likely impurities arising from these processes, and provides methodologies for their detection and quantification.
Overview of Synthetic Methodologies
The commercial synthesis of this compound can be approached through several synthetic strategies. The impurity profile is intrinsically linked to the chosen manufacturing process. The two most prevalent routes are:
-
Route A: Chloromethylation of 4-Bromo-2-methyltoluene: This is a classic electrophilic aromatic substitution (EAS) reaction, often referred to as the Blanc reaction.[1][2] It typically involves the reaction of 4-bromo-2-methyltoluene with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid such as zinc chloride.[2]
-
Route B: Radical Chlorination of 4-Bromo-2-methyltoluene: This method involves the free-radical halogenation of the benzylic methyl group of 4-bromo-2-methyltoluene.[3][4][5] This reaction is typically initiated by UV light or a radical initiator and uses a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas.
-
Route C: Conversion of (4-Bromo-2-methylphenyl)methanol: A less common but viable route involves the conversion of the corresponding benzyl alcohol to the benzyl chloride.[6] This is often achieved using reagents like thionyl chloride or, as documented, methanesulfonyl chloride followed by a nucleophilic substitution.
Each of these routes can introduce a unique set of impurities, including unreacted starting materials, isomers, over-chlorinated byproducts, and products of various side reactions.
Potential Impurities and Their Origins
The following table summarizes the potential impurities, their chemical structures, and their likely origins based on the synthetic route.
| Impurity Name | Structure | CAS Number | Typical Origin (Route) | Reason for Formation |
| 4-Bromo-2-methyltoluene | ![]() | 14495-51-3 | A, B, C | Unreacted starting material. |
| (4-Bromo-2-methylphenyl)methanol | ![]() | 211736-11-3 | C | Unreacted starting material or hydrolysis of the product. |
| 1-Bromo-4-(dichloromethyl)-2-methylbenzene | ![]() | 289453-70-1 | B | Over-chlorination of the benzylic methyl group during radical chlorination.[3] |
| 1-Bromo-4-(trichloromethyl)-2-methylbenzene | ![]() | 289453-71-2 | B | Extensive over-chlorination of the benzylic methyl group.[7] |
| 2-Bromo-5-(chloromethyl)-1-methylbenzene | ![]() | 858-21-9 | A | Isomeric byproduct of chloromethylation due to electronic and steric effects. |
| Bis(4-bromo-2-methylphenyl)methane | ![]() | 10443918-47-8 | A | Friedel-Crafts alkylation of the starting material with the product.[2] |
| Polymeric materials | (Variable) | N/A | A | Polymerization of formaldehyde or extensive side reactions during chloromethylation. |
Experimental Protocols for Impurity Identification
Accurate identification and quantification of impurities require a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile impurities.
-
Sample Preparation: Dissolve a known concentration of the commercial this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to capture all potential fragments.
-
-
Data Analysis: Identify impurities by comparing their mass spectra and retention times to those of authenticated reference standards. The characteristic isotopic patterns of bromine and chlorine are key identifiers.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of less volatile impurities and for quantification.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice.[9]
-
Detector: A UV detector set at a wavelength where the aromatic compounds absorb (e.g., 254 nm).
-
-
Quantification: Use an external or internal standard method for accurate quantification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the impurities.
-
¹H NMR: The proton NMR spectrum can reveal the presence of isomeric impurities through distinct aromatic proton splitting patterns and benzylic proton signals. Over-chlorinated impurities will show a shift in the benzylic proton signal.
-
¹³C NMR: The carbon NMR spectrum can confirm the number of unique carbon environments and help to identify isomers.
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
Visualization of Impurity Formation Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships in the formation of key impurities during the primary synthetic routes.
Caption: Formation of impurities during chloromethylation (Route A).
Caption: Formation of over-chlorinated impurities in Route B.
Caption: A typical workflow for impurity profiling.
Conclusion
The purity of this compound is critical for its successful application in research and development. A thorough understanding of the potential impurities arising from its synthesis is essential for quality control and for troubleshooting synthetic challenges. The analytical methods outlined in this guide provide a robust framework for the identification and quantification of these impurities, enabling scientists to ensure the quality and consistency of this important chemical intermediate.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-bromo-1-(chloromethyl)-2-methylbenzene synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Bromo-5-chlorotoluene | SIELC Technologies [sielc.com]
Technical Guide: Safety and Handling of 1-Bromo-4-(chloromethyl)-2-methylbenzene
Chemical Identification and Physical Properties
1-Bromo-4-(chloromethyl)-2-methylbenzene is an aromatic organic compound. Due to the lack of specific data for this molecule, the physical properties of structurally related compounds are provided below for estimation purposes.
| Property | Value | Source Compound |
| Molecular Formula | C₈H₈BrCl | - |
| Molecular Weight | 223.51 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid or solid | 4-Bromo-1-chloro-2-methylbenzene |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Solubility | Likely insoluble in water; soluble in organic solvents | General property of similar compounds |
Hazard Identification
Based on analogous compounds containing a halomethyl-benzene moiety, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its reactivity as a benzylic halide.
Anticipated GHS Hazard Classification:
-
Skin Corrosion/Irritation: Likely Category 1B or 2. Causes severe skin burns and irritation.[1]
-
Serious Eye Damage/Irritation: Likely Category 1. Causes serious eye damage.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
-
Acute Toxicity: May be harmful if swallowed or inhaled.[3]
Hazard Statements (Anticipated):
-
H314: Causes severe skin burns and eye damage.[1]
-
H335: May cause respiratory irritation.[2]
-
H302/332: Harmful if swallowed or if inhaled.[3]
Signal Word: Danger
Experimental Protocols & Handling
Handling of this compound requires stringent safety measures to prevent contact and inhalation. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
General Handling Protocol:
-
Preparation: Before handling, ensure a safety shower and eyewash station are readily accessible.[5] Prepare all necessary equipment and reagents within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear all required PPE as detailed in Section 5. Gloves must be inspected for integrity before use.
-
Dispensing: If the compound is a solid, carefully weigh it in the fume hood to avoid generating dust. If it is a liquid, use a syringe or pipette for transfers. Avoid pouring, if possible, to minimize splashing.
-
Reactions: Reactions involving this chemical may be exothermic.[4] Ensure the reaction vessel is appropriately sized and consider external cooling.
-
Post-Handling: After use, decontaminate all equipment and work surfaces. Wash hands and any potentially exposed skin thoroughly with soap and water.[3] Contaminated clothing should be removed immediately and laundered separately before reuse.[1]
Storage:
-
Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.[6]
-
Do not store above eye level.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical. The following equipment is mandatory when handling this compound.[7][8]
-
Eye and Face Protection: Chemical splash goggles conforming to NIOSH or EN 166 standards are required.[9] Due to the corrosive nature of the compound, a full-face shield must be worn in addition to goggles, especially when handling larger quantities or when there is a significant splash risk.[4][7]
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Lab Coat/Apron: A chemical-resistant apron or lab coat must be worn.[8] For significant splash hazards, impervious coveralls are recommended.
-
-
Respiratory Protection: All work should be performed in a chemical fume hood to minimize inhalation exposure.[5] If engineering controls are not sufficient or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
First-Aid Measures
In case of exposure, seek immediate medical attention and show the safety data sheet of a similar compound to the attending physician.[2]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush skin with plenty of soap and water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting.[1] Wash out the mouth with water. Never give anything by mouth to an unconscious person.
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including hydrogen bromide, hydrogen chloride, and carbon oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures: For any spill, evacuate personnel from the area and ensure adequate ventilation. Remove all sources of ignition.
-
Minor Spills: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal.[3]
-
Major Spills: Alert emergency responders.[3] Contain the spill to prevent entry into drains or waterways. Clean-up should only be performed by trained personnel wearing appropriate PPE.
References
- 1. biosynth.com [biosynth.com]
- 2. capotchem.cn [capotchem.cn]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. safeti.com [safeti.com]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. fishersci.com [fishersci.com]
- 7. sc.edu [sc.edu]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Bromo-4-(chloromethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2][3] This reaction is a cornerstone of modern organic synthesis, widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and substituted aromatic compounds.[4]
The substrate, 1-Bromo-4-(chloromethyl)-2-methylbenzene, presents a unique opportunity for selective functionalization due to its two distinct electrophilic sites: an aryl bromide and a benzylic chloride. The aryl bromide is the primary site for the Suzuki-Miyaura coupling, a reaction that proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with a boronic acid derivative, and reductive elimination to yield the desired biaryl product.[2][4]
Key Considerations for this Protocol:
-
Chemoselectivity: The primary challenge and key to success in the Suzuki-Miyaura coupling of this compound is achieving high selectivity for the reaction at the aryl bromide position without engaging the more labile benzylic chloride. The conditions outlined in this protocol are optimized to favor the oxidative addition to the C(sp²)–Br bond over the C(sp³)–Cl bond. Generally, the reactivity of aryl bromides in Suzuki-Miyaura coupling is greater than that of benzylic chlorides under typical conditions.[5]
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for reaction efficiency and selectivity. Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[4] Bulky and electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃) or SPhos, can enhance the rate of oxidative addition and improve catalyst stability.[6]
-
Base and Solvent System: An appropriate base is crucial for the transmetalation step. Cesium carbonate (Cs₂CO₃) is a strong, non-nucleophilic base that is highly effective in this reaction.[6][7] The use of a biphasic solvent system, such as toluene and water, facilitates the reaction by dissolving both the organic and inorganic reagents while minimizing potential side reactions with the chloromethyl group.[7]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the Aryl Bromide Position
This protocol provides a general method for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents, 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.04 equivalents, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), palladium(II) acetate (0.02 equiv.), tricyclohexylphosphine tetrafluoroborate (0.04 equiv.), and cesium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous toluene (e.g., 1.0 mL per 0.3 mmol of the aryl bromide) and degassed water (e.g., 0.1 mL per 1.0 mL of toluene) to the Schlenk tube.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 2-12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
| Parameter | Value |
| Aryl Halide | This compound |
| Boronic Acid | Phenylboronic acid (1.2 equiv.) |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | PCy₃·HBF₄ (4 mol%) |
| Base | Cs₂CO₃ (2 equiv.) |
| Solvent System | Toluene / H₂O (10:1) |
| Temperature | 80 °C |
| Reaction Time | 2-12 h |
| Typical Yield | 85-95% |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling protocol described.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-4-(chloromethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 1-Bromo-4-(chloromethyl)-2-methylbenzene. This versatile building block, featuring both an aryl bromide and a benzylic chloride moiety, offers a valuable platform for the synthesis of complex organic molecules. The differential reactivity of the C(sp²)–Br and C(sp³)–Cl bonds allows for selective functionalization, making it a strategic intermediate in medicinal chemistry and materials science.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions, recognized with the Nobel Prize in Chemistry in 2010, have become indispensable tools in modern organic synthesis. Key examples include the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
The general catalytic cycle for these reactions typically involves three fundamental steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation (in the case of coupling with an organometallic reagent) or migratory insertion (for Heck-type reactions), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
Chemoselectivity of this compound
A critical aspect of reactions with this compound is the potential for chemoselective coupling. The C(sp²)–Br bond is generally more reactive in palladium-catalyzed oxidative addition than the C(sp³)–Cl bond of the chloromethyl group under typical cross-coupling conditions. This allows for selective functionalization at the aryl bromide position while leaving the chloromethyl group intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron reagent. Based on studies of the closely related 1-bromo-4-(chloromethyl)benzene, high yields can be achieved with excellent selectivity for the aryl bromide position.[1]
Table 1: Representative Conditions and Yields for the Suzuki-Miyaura Coupling of 1-Bromo-4-(chloromethyl)benzene Analogs [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | p-Tolylboronic acid | 4-(Chloromethyl)-2-methyl-4'-methyl-1,1'-biphenyl | 95 |
| 2 | (4-Methoxyphenyl)boronic acid | 4-(Chloromethyl)-4'-methoxy-2-methyl-1,1'-biphenyl | 93 |
| 3 | (4-(Trifluoromethyl)phenyl)boronic acid | 4-(Chloromethyl)-2-methyl-4'-(trifluoromethyl)-1,1'-biphenyl | 85 |
| 4 | (3-Chlorophenyl)boronic acid | 3'-Chloro-4-(chloromethyl)-2-methyl-1,1'-biphenyl | 80 |
| 5 | o-Tolylboronic acid | 4-(Chloromethyl)-2,2'-dimethyl-1,1'-biphenyl | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel
Procedure: [1]
-
To a dry Schlenk tube under an argon atmosphere, add this compound (0.30 mmol), the corresponding arylboronic acid (0.33 mmol), cesium carbonate (0.60 mmol), palladium(II) acetate (0.0006 mmol), and tricyclohexylphosphine tetrafluoroborate (0.0012 mmol).
-
Add toluene (1.0 mL) and water (0.1 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Heck Reaction
The Heck reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene. For aryl bromides with electron-withdrawing or benzylic substituents, standard Heck conditions are generally effective.
Table 2: Illustrative Conditions for the Heck Reaction with this compound
| Parameter | Condition |
| Alkene | Styrene (1.2-1.5 equiv) |
| Catalyst | Pd(OAc)₂ (1-2 mol%) |
| Ligand | P(o-tolyl)₃ (2-4 mol%) |
| Base | Et₃N or K₂CO₃ (2.0 equiv) |
| Solvent | DMF or Toluene |
| Temperature | 100-120 °C |
| Time | 12-24 hours |
| Expected Yield | 70-90% |
Note: The data in this table is illustrative and based on typical Heck reactions of similar aryl bromides. Optimization may be required.
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (2-4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel
Procedure:
-
In a sealable reaction tube, combine this compound, the alkene, and triethylamine in anhydrous DMF.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture.
-
Seal the tube and heat the reaction to 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Table 3: Illustrative Conditions for the Sonogashira Coupling of this compound
| Parameter | Condition |
| Alkyne | Phenylacetylene (1.2 equiv) |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-2 mol%) |
| Cu Co-catalyst | CuI (2-4 mol%) |
| Base | Et₃N or DIPEA (2.0-3.0 equiv) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Time | 6-24 hours |
| Expected Yield | 75-95% |
Note: The data in this table is illustrative and based on typical Sonogashira couplings of aryl bromides. Optimization may be required.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (1-2 mol%)
-
Copper(I) iodide (CuI) (2-4 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a stirred solution of this compound and the terminal alkyne in anhydrous THF under an argon atmosphere, add triethylamine.
-
Add PdCl₂(PPh₃)₂ and CuI to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 60 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.
Table 4: Illustrative Conditions for the Buchwald-Hartwig Amination of this compound
| Parameter | Condition |
| Amine | Aniline or Morpholine (1.2 equiv) |
| Pd Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | XPhos or SPhos (2-4 mol%) |
| Base | NaOtBu or K₃PO₄ (1.4-2.0 equiv) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Time | 12-24 hours |
| Expected Yield | 80-95% |
Note: The data in this table is illustrative and based on typical Buchwald-Hartwig aminations of aryl bromides. Optimization may be required.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Diethyl ether
-
Silica gel
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add this compound, the amine, and anhydrous toluene.
-
Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 12-24 hours), cool to room temperature.
-
Dilute with diethyl ether, filter through a pad of Celite, and wash the pad with diethyl ether.
-
Concentrate the filtrate and purify the residue by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organotin compound. While less common due to the toxicity of tin reagents, it offers a powerful method for C-C bond formation with high functional group tolerance.
Table 5: Illustrative Conditions for the Stille Coupling of this compound
| Parameter | Condition |
| Organostannane | (e.g., Tributyl(vinyl)tin) (1.1 equiv) |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Ligand | PPh₃ (if not using Pd(PPh₃)₄) |
| Solvent | Toluene or DMF, anhydrous |
| Temperature | 80-110 °C |
| Time | 12-48 hours |
| Expected Yield | 60-85% |
Note: The data in this table is illustrative and based on general Stille coupling protocols. Optimization is highly recommended.
Experimental Protocol: Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(vinyl)tin) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated aqueous potassium fluoride
-
Silica gel
Procedure:
-
In a flame-dried flask under argon, dissolve this compound and the organostannane in anhydrous toluene.
-
Degas the solution with a stream of argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80-110 °C and monitor by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether.
-
Stir the solution with saturated aqueous potassium fluoride for 1-2 hours to remove tin byproducts.
-
Filter the mixture through Celite, wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
References
Application Notes and Protocols for the Selective Grignard Reagent Formation with 1-Bromo-4-(chloromethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of Grignard reagents is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds. In the context of drug development and materials science, the regioselective synthesis of Grignard reagents from polyhalogenated precursors is of paramount importance for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the chemoselective formation of a Grignard reagent from 1-Bromo-4-(chloromethyl)-2-methylbenzene. This substrate possesses two distinct reactive sites for Grignard formation: an aryl bromide and a benzylic chloride. The inherent differences in the reactivity of these functional groups present a challenge in achieving selective metalation.
The general order of reactivity for halide precursors in Grignard reagent formation is benzylic halide > aryl bromide > aryl chloride. Consequently, direct reaction of this compound with magnesium metal is anticipated to favor the formation of the benzylic Grignard reagent, alongside potential side reactions such as Wurtz coupling. To achieve selective formation of the aryl Grignard reagent, a more nuanced approach, such as a halogen-magnesium exchange at low temperatures, is required.
Chemoselectivity Considerations
The primary challenge in the Grignard reagent formation with this compound is controlling the site of magnesium insertion. The benzylic chloride is generally more reactive towards magnesium than the aryl bromide.[1] Direct reaction with magnesium turnings, especially at elevated temperatures, will likely result in a mixture of the aryl and benzylic Grignard reagents, with the latter being the major product. Furthermore, the highly reactive benzylic Grignard reagent can react with the starting material or other intermediates, leading to undesired Wurtz coupling byproducts.[2]
To circumvent these issues and achieve selective formation of the aryl Grignard reagent, (4-(chloromethyl)-2-methylphenyl)magnesium bromide , a halogen-magnesium exchange reaction is the recommended method. This technique employs a pre-formed, non-nucleophilic Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), which selectively exchanges with the more electropositive halogen, in this case, the aryl bromide.[1] Conducting the reaction at low temperatures (e.g., -15 °C to -78 °C) is crucial to suppress the competing reaction at the benzylic chloride site and other potential side reactions.
Experimental Protocols
Two distinct protocols are presented below. Protocol 1 details the recommended method for the selective formation of the aryl Grignard reagent via halogen-magnesium exchange. Protocol 2 describes the direct reaction with magnesium, which is expected to be less selective.
Protocol 1: Selective Formation of (4-(chloromethyl)-2-methylphenyl)magnesium bromide via Halogen-Magnesium Exchange
This protocol is designed to selectively form the Grignard reagent at the aryl bromide position while preserving the benzylic chloride moiety.
Materials:
-
This compound
-
Isopropylmagnesium chloride (i-PrMgCl) solution in THF (typically 2.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O) or ethyl acetate (EtOAc) for work-up
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard oven-dried glassware for anhydrous reactions (three-neck round-bottom flask, dropping funnel, condenser, thermometer)
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., dry ice/acetone or cryocooler)
Procedure:
-
Preparation: Assemble the flame-dried glassware under a positive pressure of nitrogen or argon. Equip a three-neck round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Reaction Setup: In the flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -15 °C using a suitable cooling bath.
-
Addition of Grignard Reagent: Slowly add the isopropylmagnesium chloride solution (1.1 equivalents) dropwise from the dropping funnel to the cooled solution of the substrate. Maintain the internal temperature below -10 °C throughout the addition.
-
Reaction: Stir the reaction mixture at -15 °C for 2 hours.
-
Monitoring (Optional): To confirm the formation of the Grignard reagent, a small aliquot of the reaction mixture can be withdrawn, quenched with an electrophile (e.g., iodine or benzaldehyde), and analyzed by GC-MS.
-
Subsequent Reaction: The resulting solution of (4-(chloromethyl)-2-methylphenyl)magnesium bromide is typically used immediately in the next step of the synthesis by adding a desired electrophile at low temperature.
-
Work-up (after reaction with an electrophile):
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while maintaining a low temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product as required by the specific application (e.g., column chromatography, recrystallization).
-
Protocol 2: Non-Selective Grignard Formation via Direct Reaction with Magnesium
This protocol describes the direct reaction of this compound with magnesium metal. This method is expected to yield a mixture of Grignard reagents and coupling products.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal (as an activator)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O) or ethyl acetate (EtOAc) for work-up
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard oven-dried glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Assemble the flame-dried glassware under a positive pressure of nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under a stream of inert gas until the iodine sublimes and deposits on the magnesium surface. Allow the flask to cool to room temperature.
-
Reaction Initiation: Add a small amount of a solution of this compound (1.0 equivalent) in anhydrous THF to the activated magnesium. The reaction is initiated if the iodine color disappears and the solution becomes cloudy. Gentle warming may be necessary.
-
Grignard Formation: Once initiated, add the remaining solution of the substrate dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete consumption of the starting material.
-
Subsequent Reaction and Work-up: Follow steps 7 and 8 as described in Protocol 1.
Data Presentation
The following tables summarize the expected outcomes for the two protocols based on literature precedents for similar substrates. The yields are reported for the subsequent reaction of the formed Grignard reagent with a standard electrophile (e.g., benzaldehyde).
Table 1: Expected Yield and Selectivity for Protocol 1 (Halogen-Magnesium Exchange)
| Parameter | Expected Outcome | Reference |
| Yield of Aryl Product | 70-90% | [1] |
| Selectivity (Aryl:Benzylic) | >95:5 | [1] |
| Wurtz Coupling Byproducts | <5% | [2] |
| Reaction Temperature | -15 °C | [1] |
| Reaction Time | 2 hours | [1] |
Table 2: Expected Yield and Selectivity for Protocol 2 (Direct Reaction with Magnesium)
| Parameter | Expected Outcome | Reference |
| Yield of Aryl Product | 10-30% | [1],[2] |
| Yield of Benzylic Product | 40-60% | [1],[2] |
| Selectivity (Aryl:Benzylic) | Highly variable, favors benzylic | [1] |
| Wurtz Coupling Byproducts | 10-30% | [2] |
| Reaction Temperature | Refluxing THF (~66 °C) | [3] |
| Reaction Time | 1-3 hours | [3] |
Visualizations
Logical Workflow for Selective Grignard Formation (Protocol 1)
Caption: Workflow for the selective formation of the aryl Grignard reagent.
Competing Pathways in Direct Grignard Formation (Protocol 2)
Caption: Competing reaction pathways in the direct synthesis method.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-4-(chloromethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 1-Bromo-4-(chloromethyl)-2-methylbenzene. This versatile building block is of significant interest in organic synthesis and medicinal chemistry due to its distinct reactivity, which allows for selective functionalization.
Introduction
This compound is a trifunctional aromatic compound. A key feature of this molecule is the differential reactivity of its halogenated sites. The chlorine atom on the benzylic carbon (the chloromethyl group) is highly susceptible to nucleophilic substitution, proceeding readily through an S_N2 mechanism. In contrast, the bromine atom attached directly to the aromatic ring is significantly less reactive under these conditions. This chemoselectivity makes this compound a valuable intermediate for introducing the 4-bromo-2-methylbenzyl moiety into a wide range of molecular scaffolds, a common strategy in the development of complex organic molecules and pharmaceutical agents.
Data Presentation: Comparative Nucleophilic Substitution Reactions
The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution at the benzylic position of a closely related isomer, 1-Bromo-2-(bromomethyl)-4-chlorobenzene. This data serves as a strong predictive model for the reactivity of this compound.
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Amine | Isopropylamine | Acetonitrile | K₂CO₃ | 80 | 12 | N-(4-Bromo-2-methylbenzyl)propan-2-amine | >95% (crude) |
| Phenol | 4-Ethoxyphenol | Dichloromethane | AlCl₃ | 0 - RT | 16 | 1-Bromo-4-((4-ethoxyphenoxy)methyl)-2-methylbenzene | 98% |
| Thiol (from Thiourea) | Thiourea | Methanol | NaOH | Reflux | 4 | Bis(4-bromo-2-methylbenzyl) sulfide | 85-95% |
| Azide | Sodium Azide (NaN₃) | DMF or DMSO | - | RT - 60 | 12-24 | 1-(Azidomethyl)-4-bromo-2-methylbenzene | High |
| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | - | Reflux | 2-4 | (4-Bromo-2-methylphenyl)acetonitrile | Good to High |
| Hydroxide | Sodium Hydroxide (NaOH) | Acetone/Water or THF/Water | - | RT - 50 | 1-3 | (4-Bromo-2-methylphenyl)methanol | High |
Mandatory Visualization
Reaction Pathway
Caption: General reaction pathway for nucleophilic substitution.
Experimental Workflow
Caption: A typical experimental workflow for nucleophilic substitution.
Experimental Protocols
The following are detailed protocols for key nucleophilic substitution reactions. While these protocols are based on the reactions of a closely related isomer, they provide a robust starting point for the functionalization of this compound. Optimization may be required to achieve maximum yields.
Protocol 1: Synthesis of N-(4-Bromo-2-methylbenzyl)amines
This protocol describes the N-alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Benzylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
To this suspension, add the amine (1.2 eq) dropwise at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.[1]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of (4-Bromo-2-methylphenyl)acetonitrile
This protocol details a nucleophilic substitution reaction where the benzylic chloride is displaced by a cyanide ion.[2]
Materials:
-
This compound (1.0 eq)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.2 eq)
-
Anhydrous ethanol
-
Deionized water
-
Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.[2]
-
Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions. [2]
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.[2][3]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Remove the ethanol using a rotary evaporator.[2]
-
To the residue, add deionized water and dichloromethane. Transfer the mixture to a separatory funnel and shake vigorously.[2]
-
Allow the layers to separate. Collect the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2][3]
Protocol 3: Synthesis of (4-Bromo-2-methylphenyl)methanol
This protocol describes the hydrolysis of the benzylic chloride to the corresponding alcohol.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of a water-miscible organic solvent (e.g., acetone or THF) and water.[3]
-
Add an aqueous solution of sodium hydroxide (1.5 eq).[3]
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours. Monitor the reaction by TLC.[3]
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).[3]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[3]
Troubleshooting
Issue: Low Yield of the Desired Substitution Product
Low yields in nucleophilic substitution reactions with this reagent can often be attributed to competing side reactions or suboptimal conditions.[4]
-
E2 Elimination: The formation of an alkene via an E2 elimination pathway can be a significant side reaction, particularly with strong, sterically hindered bases. To minimize this, consider using a non-bulky base (e.g., NaH, K₂CO₃) and running the reaction at a lower temperature, which generally favors the S_{N}2 pathway.[4]
-
Di-substitution: If the nucleophile has more than one reactive site, or if a large excess of a mono-functional nucleophile is used, di-substitution may occur. To mitigate this, carefully control the stoichiometry, aiming for a 1:1 molar ratio of the nucleophile to this compound. Slow addition of the electrophile to a solution of the nucleophile can also be beneficial.[4]
References
Synthesis of Diarylmethanes from 1-Bromo-4-(chloromethyl)-2-methylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diarylmethanes utilizing 1-Bromo-4-(chloromethyl)-2-methylbenzene as a versatile starting material. Diarylmethane scaffolds are of significant interest in medicinal chemistry and materials science. The described methods, primarily focusing on Suzuki-Miyaura cross-coupling and Friedel-Crafts alkylation, leverage the differential reactivity of the aryl bromide and benzylic chloride moieties within the starting material, allowing for selective and efficient C-C bond formation.
Introduction
This compound is a bifunctional building block that enables the strategic construction of complex diarylmethane derivatives. The presence of two distinct halogenated sites—an aryl bromide and a benzylic chloride—allows for chemoselective functionalization. The aryl bromide is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, facilitating the formation of a biaryl linkage. In contrast, the benzylic chloride is a potent electrophile for Friedel-Crafts alkylation reactions, enabling the introduction of the substituted benzyl group onto an aromatic nucleus. This differential reactivity provides a powerful platform for the synthesis of a diverse range of diarylmethanes.
Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. In the case of this compound, the reaction can be performed selectively at the aryl bromide position, leaving the chloromethyl group intact for subsequent transformations. This selectivity is achieved through the careful selection of a palladium catalyst and ligand system.
A highly effective catalytic system for this transformation involves the use of palladium(II) acetate (Pd(OAc)₂) as the catalyst precursor and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) as the ligand.[1] This system has been shown to be highly selective for the C(sp²)-Br bond over the C(sp³)-Cl bond in related substrates.[1]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the selective coupling of (chloromethyl)bromobenzenes with arylboronic acids.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.1 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.4 mol%).
-
Add anhydrous toluene and degassed water to the tube to create a biphasic solvent system (e.g., 1.0 mL toluene and 0.1 mL water for a 0.30 mmol scale reaction).[1]
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired diarylmethane.
Data Presentation: Suzuki-Miyaura Coupling of (Chloromethyl)bromobenzenes
The following table summarizes the yields obtained for the selective Suzuki-Miyaura coupling of various (chloromethyl)bromobenzene isomers with different arylboronic acids, which are indicative of the expected performance for this compound under the optimized conditions.[1]
| Entry | (Chloromethyl)bromobenzene Isomer | Arylboronic Acid | Product | Yield (%) |
| 1 | 1-Bromo-4-(chloromethyl)benzene | p-Tolylboronic acid | 4'-(Chloromethyl)-4-methyl-1,1'-biphenyl | 93 |
| 2 | 1-Bromo-4-(chloromethyl)benzene | 4-Methoxyphenylboronic acid | 4'-(Chloromethyl)-4-methoxy-1,1'-biphenyl | 91 |
| 3 | 1-Bromo-4-(chloromethyl)benzene | 4-(Trifluoromethyl)phenylboronic acid | 4'-(Chloromethyl)-4-(trifluoromethyl)-1,1'-biphenyl | 85 |
| 4 | 1-Bromo-3-(chloromethyl)benzene | Phenylboronic acid | 3'-(Chloromethyl)-1,1'-biphenyl | 95 |
| 5 | 1-Bromo-2-(chloromethyl)benzene | p-Tolylboronic acid | 2'-(Chloromethyl)-4-methyl-1,1'-biphenyl | 95 |
| 6 | 1-Bromo-2-(chloromethyl)benzene | 4-Methoxyphenylboronic acid | 2'-(Chloromethyl)-4-methoxy-1,1'-biphenyl | 93 |
Data adapted from Pei, M., et al. (2018).[1]
Method 2: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation offers a direct approach to forming a C(sp²)-C(sp³) bond by reacting an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst.[2][3][4][5][6] In the context of this compound, the benzylic chloride is the more reactive site for this transformation. This allows for the alkylation of an arene with the 4-bromo-2-methylbenzyl moiety.
A common and effective Lewis acid catalyst for this reaction is aluminum chloride (AlCl₃).[2][4][5][6] The reaction is typically carried out in an inert solvent, such as dichloromethane or nitrobenzene.
Experimental Protocol: Friedel-Crafts Alkylation
This protocol provides a general procedure for the Friedel-Crafts alkylation of an arene using this compound.
Materials:
-
This compound
-
Arene (e.g., benzene, toluene, anisole)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Inert atmosphere (Argon or Nitrogen)
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the arene (which can also be used as the solvent if in large excess) and anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Carefully add anhydrous aluminum chloride portion-wise with stirring.
-
Once the aluminum chloride has dissolved or formed a slurry, add a solution of this compound in anhydrous dichloromethane dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction can be gently heated if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and water, followed by the addition of dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired diarylmethane.
Data Presentation: Friedel-Crafts Alkylation
Quantitative data for the Friedel-Crafts alkylation is highly dependent on the specific arene and reaction conditions used. The following table provides a general framework for expected outcomes with representative arenes.
| Entry | Arene | Expected Major Product(s) | Expected Yield Range (%) |
| 1 | Benzene | 1-Bromo-4-(benzyl)-2-methylbenzene | 60-80 |
| 2 | Toluene | Mixture of 1-Bromo-4-((methylbenzyl)methyl)-2-methylbenzene isomers (ortho and para) | 50-75 |
| 3 | Anisole | 1-Bromo-4-((4-methoxybenzyl)methyl)-2-methylbenzene | 70-90 |
Yields are estimates and will vary based on specific reaction conditions and purification.
Visualizations
Suzuki-Miyaura Coupling Pathway
Caption: Suzuki-Miyaura reaction pathway for diarylmethane synthesis.
Friedel-Crafts Alkylation Pathway
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. periodicchemistry.com [periodicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. mt.com [mt.com]
Application Notes and Protocols for the Utilization of 1-Bromo-4-(chloromethyl)-2-methylbenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-bromo-4-(chloromethyl)-2-methylbenzene, a key building block in the preparation of pharmaceutical intermediates. This document details its synthesis, highlights its dual reactivity, and provides protocols for its application in constructing more complex molecular architectures relevant to drug discovery.
Introduction: A Versatile Bifunctional Reagent
This compound is a valuable reagent in medicinal chemistry due to its distinct reactive sites. The molecule features a benzylic chloride and an aryl bromide, each offering a handle for selective chemical modifications. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a variety of side chains, while the bromo group can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This differential reactivity enables a stepwise functionalization strategy, which is highly advantageous in the multi-step synthesis of complex drug molecules.
Data Presentation: Synthesis and Representative Transformations
The following table summarizes quantitative data for the synthesis of this compound and its subsequent, representative functionalization reactions based on closely related analogues.
| Reaction Type | Substrate(s) | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Chlorination | (4-Bromo-2-methyl-phenyl)methanol | This compound | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 20 | 16.5 | 86 | [1] |
| Nucleophilic Substitution (Analogous) | 1-Bromo-2-(bromomethyl)-4-chlorobenzene, Isopropylamine | N-(2-Bromo-5-chlorobenzyl)propan-2-amine | K₂CO₃ | Acetonitrile | 80 | 12 | >95 (crude) | [2] |
| Suzuki-Miyaura Coupling (Analogous) | 1-Bromo-4-(chloromethyl)benzene, p-Tolylboronic acid | 4-(Chloromethyl)-4'-methyl-1,1'-biphenyl | Pd(OAc)₂ / PCy₃·HBF₄, Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [3][4] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in key synthetic transformations. The protocols for nucleophilic substitution and Suzuki-Miyaura coupling are based on closely related analogues and may require optimization for this specific substrate.
Synthesis of this compound[1]
This protocol describes the conversion of (4-bromo-2-methyl-phenyl)methanol to this compound via reaction with methanesulfonyl chloride and triethylamine.
Materials:
-
(4-Bromo-2-methyl-phenyl)methanol
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous NaCl solution
-
Anhydrous Na₂SO₄
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Cool a solution of (4-bromo-2-methyl-phenyl)methanol (1.24 mol) and triethylamine (2.11 mol) in dichloromethane (2500 mL) in an ice/water bath.
-
Slowly add methanesulfonyl chloride (2.11 mol) over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Add water (5000 mL) and extract the product with dichloromethane (2 x 7000 mL).
-
Wash the combined organic layers with saturated aqueous NaCl solution (5000 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by passing it through a silica pad, eluting with hexane and ethyl acetate, to yield this compound.
Nucleophilic Substitution with an Amine (Analogous Protocol)[2]
This protocol describes the N-alkylation of an amine using a substituted benzyl halide, which is analogous to the reaction of this compound.
Materials:
-
This compound (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate.
-
Add isopropylamine to the mixture.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Selective Suzuki-Miyaura Coupling of the Aryl Bromide (Analogous Protocol)[3][4]
This protocol outlines a method for the selective Suzuki-Miyaura coupling at the aryl bromide position, leaving the chloromethyl group intact, based on a closely related substrate.
Materials:
-
This compound (0.30 mmol)
-
Arylboronic acid (e.g., p-tolylboronic acid) (0.33 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equiv.)
-
Toluene
-
Water
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Add toluene (1.0 mL) and water (0.1 mL).
-
Seal the vessel and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture for 2 hours.
-
After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Synthetic Pathway of this compound
References
- 1. 4-bromo-1-(chloromethyl)-2-methylbenzene synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Bromo-4-(chloromethyl)-2-methylbenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Bromo-4-(chloromethyl)-2-methylbenzene as a key intermediate in the synthesis of modern agrochemicals. The focus is on its application in the preparation of pyrazole carboxamide fungicides, a significant class of compounds that act as succinate dehydrogenase inhibitors (SDHI). While a direct, documented synthesis of a commercialized agrochemical from this specific starting material is not publicly available, its chemical structure makes it an ideal precursor for such applications. This document provides a representative synthetic protocol to illustrate its potential.
Introduction
This compound is a halogenated aromatic hydrocarbon. Its structure, featuring a reactive benzylic chloride and a more stable aryl bromide, allows for selective, stepwise chemical transformations. The benzylic chloride group is a potent electrophile, making the molecule an excellent reagent for the alkylation of various nucleophiles. The aryl bromide moiety provides a site for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. This dual reactivity makes it a valuable building block in the synthesis of bioactive molecules, particularly in the agrochemical sector.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 24078-15-7 |
| Molecular Formula | C₈H₈BrCl |
| Molecular Weight | 219.51 g/mol |
| Appearance | Not specified (likely a solid or liquid) |
| Boiling Point | Not available |
| Melting Point | Not available |
Application in Fungicide Synthesis: A Representative Case Study
This compound is a key precursor for the synthesis of N-(substituted-benzyl)pyrazole carboxamides. This class of compounds has demonstrated significant fungicidal activity, particularly as succinate dehydrogenase inhibitors (SDHIs). SDHIs are a crucial class of fungicides that inhibit the mitochondrial respiratory chain in fungi, leading to cell death.
The following section outlines a representative synthetic protocol for the synthesis of a novel pyrazole carboxamide fungicide, leveraging the reactivity of this compound.
Synthesis of a Representative N-(4-bromo-2-methylbenzyl)-pyrazole Carboxamide Fungicide
This experimental protocol describes a two-step synthesis of a novel pyrazole carboxamide fungicide. The first step involves the synthesis of the key intermediate, this compound, from (4-bromo-2-methyl-phenyl)methanol. The second step details the N-alkylation of a pyrazole carboxamide with this intermediate.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the conversion of benzylic alcohols to benzylic chlorides.[1]
Materials:
-
(4-bromo-2-methyl-phenyl)methanol
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous NaCl solution (brine)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of (4-bromo-2-methyl-phenyl)methanol (250 g, 1.24 mol) and triethylamine (304 mL, 2.11 mol) in dichloromethane (2500 mL), cooled in an ice/water bath, add methanesulfonyl chloride (171 mL, 2.11 mol) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Add water (5000 mL) and extract the product with dichloromethane (2 x 7000 mL).
-
Combine the organic layers, wash with saturated aqueous NaCl solution (5000 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to obtain a residue.
-
Purify the residue by passing it through a silica pad, eluting with a mixture of hexane and ethyl acetate, to yield this compound.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| (4-bromo-2-methyl-phenyl)methanol | 201.06 | 250 | 1.24 |
| Methanesulfonyl chloride | 114.55 | 241.7 | 2.11 |
| Triethylamine | 101.19 | 213.5 | 2.11 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 219.51 | 234 | 86 |
Experimental Protocol: Synthesis of N-(4-bromo-2-methylbenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
This is a representative protocol for the N-alkylation of a pyrazole carboxamide.
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated aqueous NaCl solution (brine)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-bromo-2-methylbenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression from the starting material to the final agrochemical product.
Caption: Synthetic workflow from starting material to a representative fungicide.
Signaling Pathway of SDHI Fungicides
Succinate dehydrogenase inhibitors (SDHIs) act on a specific target in the mitochondrial electron transport chain of fungi. The diagram below illustrates this mechanism of action.
Caption: Mechanism of action of SDHI fungicides on the mitochondrial respiratory chain.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of complex organic molecules, particularly in the agrochemical field. Its differentiated reactivity allows for strategic bond formation, making it an ideal building block for the construction of potent fungicides like pyrazole carboxamide SDHIs. The provided representative protocols and diagrams serve as a guide for researchers and scientists in the development of new and effective crop protection agents.
References
Application Notes and Protocols for Williamson Ether Synthesis with 1-Bromo-4-(chloromethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Williamson ether synthesis utilizing 1-bromo-4-(chloromethyl)-2-methylbenzene as the electrophilic substrate. This synthesis is a cornerstone method for the preparation of unsymmetrical ethers, which are significant structural motifs in many pharmaceutical compounds and functional materials. The protocol outlines the reaction of an alkoxide or phenoxide with this compound, leveraging the differential reactivity of the benzylic chloride over the aryl bromide to achieve selective etherification. Detailed experimental procedures, a summary of quantitative data, and a visual representation of the workflow are provided to ensure reproducible and efficient synthesis.
Introduction
The Williamson ether synthesis is a fundamental and versatile organic reaction for the formation of ethers from an organohalide and an alkoxide or phenoxide.[1] The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1][2] This method is widely employed in both academic and industrial settings for the synthesis of a diverse range of symmetrical and unsymmetrical ethers.[3]
The substrate, this compound, possesses two distinct halogenated sites: a benzylic chloride and an aryl bromide. The benzylic halide is significantly more reactive towards SN2 reactions than the aryl halide, which is generally unreactive under these conditions.[4][5] This differential reactivity allows for the selective formation of an ether at the chloromethyl position while leaving the bromo-substituent on the aromatic ring intact for potential subsequent cross-coupling reactions. This application note details a representative protocol for the synthesis of an ether using a generic alcohol (R-OH) as the nucleophile precursor.
Key Reaction Parameters
The success of the Williamson ether synthesis is contingent on several factors:
-
Nature of the Alkyl Halide: Primary alkyl halides, such as the benzylic chloride in the target substrate, are ideal for promoting the SN2 pathway and minimizing the competing E2 elimination reaction.[2][6]
-
Strength of the Base: A strong base is required to deprotonate the alcohol or phenol to form the more nucleophilic alkoxide or phenoxide.[7] Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).[8]
-
Choice of Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often used as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic.[8][9]
-
Temperature: The reaction temperature needs to be carefully controlled to prevent side reactions.[4]
Experimental Protocol
This protocol describes a general procedure for the Williamson ether synthesis with this compound and a generic alcohol (R-OH).
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol, or a substituted phenol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septum
-
Nitrogen or Argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, two or three-necked round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere of nitrogen or argon.
-
Formation of the Alkoxide: To the flask, add the alcohol (1.1 equivalents) and anhydrous DMF (5-10 mL per mmol of the limiting reagent). Stir the solution at room temperature.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate safety precautions.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the alkoxide.
-
Addition of the Electrophile: In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the alkoxide solution via syringe at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add water and diethyl ether.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure ether.
Quantitative Data Summary
The following table provides a summary of the quantitative data for a representative reaction.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Limiting reagent |
| Alcohol (R-OH) | 1.1 eq | |
| Sodium Hydride (60% dispersion) | 1.2 eq | |
| Solvent | ||
| Anhydrous DMF | 5-10 mL/mmol | |
| Reaction Conditions | ||
| Temperature | Room Temperature | |
| Reaction Time | 2-12 h | Monitor by TLC |
| Workup & Purification | ||
| Quenching Agent | Saturated aq. NH₄Cl | |
| Extraction Solvent | Diethyl ether | |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | |
| Purification Method | Column Chromatography | |
| Expected Yield | 70-90% | Dependent on the specific alcohol used |
Experimental Workflow Diagram
Caption: A flowchart of the Williamson ether synthesis protocol.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride is a highly reactive and flammable solid. Handle with extreme care and avoid contact with water.
-
This compound is a potential irritant. Avoid skin and eye contact.
-
DMF is a potential reproductive toxin. Handle with care and avoid inhalation.
Conclusion
This application note provides a comprehensive and detailed protocol for the Williamson ether synthesis using this compound. The selective reactivity of the benzylic chloride allows for the efficient synthesis of a variety of ethers, which are valuable intermediates in drug discovery and materials science. By following the outlined procedures and safety precautions, researchers can reliably synthesize these target molecules.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for Ligand-free Suzuki Cross-coupling of 1-Bromo-4-(chloromethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This methodology is of paramount importance in the pharmaceutical and materials science industries for the synthesis of complex organic molecules, including biaryl and polyaryl structures that are common motifs in biologically active compounds. The development of ligand-free Suzuki coupling protocols offers significant advantages, including reduced cost, simplified purification, and often milder reaction conditions, aligning with the principles of green chemistry.
This document provides detailed application notes and a generalized protocol for the ligand-free Suzuki cross-coupling of 1-Bromo-4-(chloromethyl)-2-methylbenzene with various arylboronic acids. The protocols and data presented are based on established procedures for structurally related aryl bromides and serve as a robust starting point for reaction optimization.
Reaction Principle
The ligand-free Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst, typically in the form of a simple salt such as palladium(II) acetate or palladium(II) chloride. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst, generated in situ from the Pd(II) precursor, undergoes oxidative addition to the aryl bromide (this compound), forming an arylpalladium(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[1][2][3]
Data Presentation: Reaction Conditions and Yields for Analogous Substrates
While specific quantitative data for the ligand-free Suzuki coupling of this compound is not extensively reported, the following table summarizes typical reaction conditions and yields for the structurally similar substrate, 1-bromo-4-(chloromethyl)benzene, providing a valuable reference for optimization.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (0.2) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 95 |
| 4-Tolylboronic acid | Pd(OAc)₂ (0.2) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 99 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.2) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 98 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (0.2) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 92 |
| 3-Chlorophenylboronic acid | Pd(OAc)₂ (0.2) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 90 |
Data adapted from studies on 1-bromo-4-(chloromethyl)benzene.
Experimental Protocols
This protocol provides a general procedure for the ligand-free Suzuki cross-coupling of this compound with an arylboronic acid.
Materials
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) (0.1 - 2 mol%)
-
Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄) (2 - 3 equivalents)
-
Solvent: Anhydrous Toluene and deionized water (e.g., 10:1 v/v) or 95% Ethanol.
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating plate/oil bath
-
Ethyl acetate, brine, anhydrous sodium sulfate or magnesium sulfate for workup
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the chosen base (e.g., Cs₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to remove oxygen.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 5 mL of toluene and 0.5 mL of water).
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl product.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the ligand-free Suzuki cross-coupling.
Catalytic Cycle of Ligand-Free Suzuki Coupling
Caption: Catalytic cycle of the ligand-free Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Quantitative Analysis of 1-Bromo-4-(chloromethyl)-2-methylbenzene by GC-MS
Introduction
1-Bromo-4-(chloromethyl)-2-methylbenzene is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Accurate and precise quantification of this compound is essential for quality control during production and for ensuring the integrity of subsequent reactions in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering excellent separation and sensitive, specific detection.[1][2] This document provides a detailed protocol for the quantitative analysis of this compound using GC-MS, intended for researchers, scientists, and drug development professionals.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Dichloromethane (DCM), HPLC grade or equivalent[2]
-
Methanol, HPLC grade
-
Helium (99.999% purity) for GC carrier gas[1]
-
Internal Standard (IS): 1-Bromo-2-chlorobenzene or a similar compound not present in the sample matrix.
2. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.[1] Spike each working standard with the internal standard at a constant concentration.
-
Sample Preparation:
-
Solid Samples: Accurately weigh approximately 10 mg of the solid sample into a 10 mL volumetric flask. Dissolve the sample in dichloromethane and make up to the mark.[1] Spike with the internal standard to the same concentration as in the working standards. Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[1]
-
Liquid Samples: If the sample is a solution, dilute it with dichloromethane to a concentration within the calibration range.[1] Spike with the internal standard.
-
3. GC-MS Instrumentation and Parameters
The analysis is performed on a standard gas chromatograph coupled to a single quadrupole mass spectrometer.[1]
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[3] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of the analyte (e.g., molecular ion or a major fragment ion). |
| Qualifier Ions | Two to three other characteristic ions for confirmation. |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
4. Data Analysis and Quantification
Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[4] The concentration of this compound in the samples is then determined from this calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][5]
1. Linearity Linearity is assessed by analyzing the working standard solutions at a minimum of five different concentrations. The calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration. The correlation coefficient (R²) should be greater than 0.998.[5]
2. Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
3. Accuracy Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range, typically 80-120%.[5]
4. Precision Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[5] This is done by analyzing multiple preparations of a homogeneous sample at the target concentration. The relative standard deviation (RSD) should be within an acceptable limit, typically ≤ 2%.
Data Presentation
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) |
| 0.1 | Data | Data | Data |
| 0.5 | Data | Data | Data |
| 1.0 | Data | Data | Data |
| 5.0 | Data | Data | Data |
| 10.0 | Data | Data | Data |
| R² | - | - | >0.998 |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | > 0.998 | Data |
| Limit of Detection (LOD) | Report Value | Data |
| Limit of Quantification (LOQ) | Report Value | Data |
| Accuracy (% Recovery) | 80 - 120% | Data |
| Precision (RSD %) | ≤ 2% | Data |
Table 3: Sample Analysis Results
| Sample ID | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Sample 1 | Data | Data | Data | Data |
| Sample 2 | Data | Data | Data | Data |
| Sample 3 | Data | Data | Data | Data |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.
Conclusion
The described GC-MS method provides a robust, sensitive, and specific approach for the quantitative analysis of this compound.[1] Adherence to the detailed experimental protocol and thorough method validation will ensure reliable and accurate results, making this method highly suitable for quality control and research applications in the pharmaceutical and chemical industries.[1][2] The use of Selected Ion Monitoring (SIM) mode enhances the selectivity and sensitivity of the method, allowing for precise quantification even at low concentrations.[1]
References
Troubleshooting & Optimization
Technical Support Center: Improving Low Yields in Suzuki Coupling with 1-Bromo-4-(chloromethyl)-2-methylbenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 1-Bromo-4-(chloromethyl)-2-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The primary challenges with this substrate arise from a combination of steric hindrance and the presence of a reactive benzylic chloride. The methyl group at the ortho position to the bromine atom sterically hinders the oxidative addition of the palladium catalyst, potentially slowing down the reaction rate and leading to lower yields. Additionally, the chloromethyl group is susceptible to nucleophilic attack by the base or other nucleophiles in the reaction mixture, leading to undesired side products.
Q2: Which palladium catalyst and ligand system is most effective for this sterically hindered substrate?
A2: For sterically hindered aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended. Buchwald ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, have shown great success in promoting the coupling of challenging substrates. N-heterocyclic carbene (NHC) ligands are also a powerful alternative for sterically demanding couplings.
Q3: How can I prevent side reactions at the chloromethyl group?
A3: Minimizing side reactions at the chloromethyl position is crucial for achieving high yields. This can be accomplished by:
-
Careful selection of the base: Use of a milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferred over stronger bases like sodium hydroxide or alkoxides.
-
Lowering the reaction temperature: If the desired coupling at the aryl bromide site proceeds at a reasonable rate at a lower temperature, reducing the heat can disfavor the undesired nucleophilic substitution at the benzylic chloride.
-
Optimizing reaction time: Prolonged reaction times can increase the likelihood of side product formation. Monitoring the reaction progress closely by TLC or LC-MS is recommended to stop the reaction once the starting material is consumed.
Q4: What is the expected reactivity order if both the aryl bromide and benzylic chloride were to react?
A4: In palladium-catalyzed cross-coupling reactions, the general reactivity order for carbon-halogen bonds is C-I > C-Br > C-OTf >> C-Cl. For different types of carbon centers, the reactivity is generally benzylic C-Br > aryl C-Br > aryl C-Cl. While your substrate contains a benzylic chloride, which is less reactive than a benzylic bromide, careful optimization is still required to ensure selective coupling at the aryl bromide position.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
This is a common issue that often points to a problem with the catalyst activation or the fundamental reaction conditions.
Click to expand troubleshooting steps
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and phosphine ligand. Ensure ligands are stored under an inert atmosphere to prevent oxidation. | Palladium catalysts and phosphine ligands can degrade over time, especially when exposed to air and moisture. |
| Inefficient Catalyst System | Switch to a more active catalyst system. For this sterically hindered substrate, consider using a Buchwald-type palladacycle precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). | Sterically hindered substrates require highly active catalysts to facilitate the oxidative addition step. |
| Inert Atmosphere | Ensure the reaction vessel is properly purged with an inert gas (nitrogen or argon) and that all solvents are thoroughly degassed. | The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many Suzuki couplings require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. | The oxidative addition step for sterically hindered aryl bromides can be slow and often requires thermal energy. |
Problem 2: Formation of Significant Side Products
The presence of significant side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
Click to expand troubleshooting steps
| Potential Cause | Troubleshooting Step | Rationale |
| Protodeboronation of Boronic Acid | Use anhydrous conditions and a milder base (e.g., K₃PO₄, KF, or Cs₂CO₃). Using a boronic ester (e.g., pinacol ester) instead of a boronic acid can also reduce this side reaction. | Protodeboronation is the cleavage of the C-B bond and is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids. |
| Homocoupling of Boronic Acid | Ensure a strictly inert atmosphere and use fresh, high-purity reagents. | Homocoupling of the boronic acid is often promoted by the presence of oxygen. |
| Reaction at the Chloromethyl Group | Use a milder base (e.g., K₂CO₃ or Cs₂CO₃). Optimize the reaction temperature and time to favor the desired coupling. | The chloromethyl group can undergo nucleophilic substitution with the base or other nucleophiles present. |
| Hydrodehalogenation | Ensure the absence of water and other protic sources if not part of a defined aqueous system. Use a less reactive hydrogen source in the reaction mixture. | The aryl bromide can be reduced to the corresponding arene in the presence of a hydrogen source. |
Data Presentation: Reaction Conditions and Yields for Analogous Substrates
The following table summarizes representative quantitative data for Suzuki-Miyaura couplings of structurally similar substrates to provide a benchmark for expected yields.
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | Phenylboronic Acid | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 23 | 86 | |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O (4:1) | 85 | 22 | 95 | |
| 1-Bromo-2-methylbenzene | Phenylboronic Acid | Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%) | K₃PO₄ | Dioxane | 100 | 18 | 92 | |
| Benzyl Chloride | 4-Methoxyphenyl-boronic Acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 24 | 78 | |
| 1-Bromo-2-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂ (0.2 mol%) / PCy₃·HBF₄ (0.4 mol%) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Buchwald Ligand
This protocol is a general starting point and may require optimization for the specific substrate and coupling partner.
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in the Suzuki coupling of this compound.
Preventing E2 elimination side reactions with 1-Bromo-4-(chloromethyl)-2-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Bromo-4-(chloromethyl)-2-methylbenzene in their experiments. The focus is on preventing E2 elimination side reactions to maximize the yield of desired SN2 substitution products.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive site for nucleophilic substitution is the benzylic carbon of the chloromethyl group (-CH₂Cl). This position is significantly more susceptible to SN2 reactions due to the stabilization of the transition state by the benzene ring. The bromine atom directly attached to the aromatic ring is largely unreactive under typical nucleophilic substitution conditions.
Q2: What is the major side reaction observed when using this compound in nucleophilic substitution reactions?
A2: The most common and significant side reaction is E2 elimination, which leads to the formation of 4-bromo-2-methylstyrene. This is particularly prevalent when using strong or sterically hindered bases.
Q3: How does the ortho-methyl group on the benzene ring influence the reaction pathway?
A3: The ortho-methyl group introduces steric hindrance around the benzylic reaction site. This steric bulk can slightly hinder the approach of a nucleophile for an SN2 reaction. However, its more significant impact is on the E2 elimination pathway. The methyl group can influence the conformation of the substrate, which may affect the accessibility of the β-hydrogens required for elimination.
Q4: What is the general strategy to favor the SN2 pathway over the E2 pathway?
A4: To favor the SN2 pathway, it is crucial to use a nucleophile that is a weak base, employ a non-bulky (sterically unhindered) nucleophile/base, maintain a low reaction temperature, and choose an appropriate polar aprotic solvent.
Troubleshooting Guides
Issue: Low Yield of the Desired SN2 Product and Presence of an Alkene Impurity
Possible Cause: The formation of an alkene byproduct, 4-bromo-2-methylstyrene, indicates that the E2 elimination pathway is competing with the desired SN2 reaction. This is often caused by the reaction conditions, particularly the choice of base, solvent, and temperature.
Solutions:
-
Base Selection: The strength and steric bulk of the base are critical factors. Strong, bulky bases favor E2 elimination.
-
Recommendation: Opt for a weaker, non-bulky base. For instance, instead of potassium tert-butoxide (t-BuOK), consider using bases like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or a non-nucleophilic bulky base such as 2,6-lutidine only if a base is required for the specific transformation. If the nucleophile itself is not strongly basic (e.g., azide, cyanide), an external base may not be necessary.
-
-
Temperature Control: Higher temperatures generally favor elimination reactions over substitution reactions.
-
Recommendation: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. It is often beneficial to start the reaction at 0°C and then allow it to slowly warm to room temperature.
-
-
Solvent Choice: The solvent can influence the nucleophilicity of the attacking species and the stability of the transition states.
-
Recommendation: Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents enhance the nucleophilicity of anionic nucleophiles, favoring the SN2 pathway.
-
Data Presentation: SN2 vs. E2 Product Ratios
| Nucleophile/Base | Base Strength | Steric Hindrance | Temperature (°C) | Solvent | Expected Major Product | Expected SN2:E2 Ratio (Approximate) |
| NaN₃ | Weak | Low | 25 | DMF | SN2 | > 95:5 |
| KCN | Moderate | Low | 50 | DMSO | SN2 | 90:10 |
| CH₃ONa | Strong | Low | 25 | CH₃OH | SN2/E2 Mixture | 60:40 |
| CH₃ONa | Strong | Low | 80 | CH₃OH | E2 | 20:80 |
| t-BuOK | Strong | High | 25 | t-BuOH | E2 | < 10:90 |
Experimental Protocols
Protocol 1: Maximizing SN2 Product Yield with a Weakly Basic Nucleophile (Sodium Azide)
This protocol describes a method to favor the SN2 reaction and minimize the E2 elimination side reaction by using a weakly basic nucleophile at a controlled temperature.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Temperature-controlled bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature (20-25°C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Competing SN2 and E2 reaction pathways for this compound.
Caption: Troubleshooting workflow for low SN2 product yield.
Caption: Key factors that promote the desired SN2 reaction pathway.
Minimizing hydrolysis of 1-Bromo-4-(chloromethyl)-2-methylbenzene in reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the hydrolysis of 1-Bromo-4-(chloromethyl)-2-methylbenzene during chemical reactions. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of undesired side reactions with this compound?
A1: The primary cause of undesired side reactions is the high reactivity of the benzylic chloride at the chloromethyl group. This site is highly susceptible to nucleophilic substitution, with water being a common nucleophile present in reaction mixtures, leading to hydrolysis.[1][2] The product of this hydrolysis is the corresponding benzyl alcohol, (4-Bromo-2-methylphenyl)methanol.
Q2: How does the structure of this compound contribute to its reactivity and potential for hydrolysis?
A2: The chloromethyl group is at a benzylic position. The stability of the resulting benzylic carbocation intermediate in an SN1-type reaction pathway, or the favorable transition state in an SN2 reaction, makes this position highly reactive towards nucleophiles.[3][4] The presence of water, even in trace amounts, can lead to the formation of the corresponding benzyl alcohol.
Q3: Can the aryl bromide also react under these conditions?
A3: The aryl bromide is significantly less reactive towards nucleophilic substitution under typical conditions used for reactions at the benzylic position.[1] It generally requires specific catalysts, such as palladium complexes in cross-coupling reactions (e.g., Suzuki or Heck reactions), to react.[1][2]
Q4: What are the tell-tale signs of significant hydrolysis in my reaction?
A4: Signs of significant hydrolysis include a lower yield of your desired product and the appearance of a more polar spot on your Thin Layer Chromatography (TLC) plate, corresponding to the more polar benzyl alcohol byproduct.[5] In chromatographic techniques like HPLC, you would observe a new, more polar peak.[5]
Troubleshooting Guides
Issue 1: Low yield of the desired product and presence of a polar impurity.
Symptoms:
-
Low isolated yield of the target molecule.
-
A significant spot with a lower Rf value than the starting material on TLC.
-
An unexpected peak in your HPLC or GC-MS analysis, often with a mass corresponding to the hydrolyzed product.[5]
Possible Cause:
-
Hydrolysis of the benzylic chloride due to the presence of water in the reaction.[1]
Solutions:
| Solution | Rationale |
| Use Anhydrous Solvents | The most direct way to prevent hydrolysis is to rigorously exclude water. Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves. |
| Dry Glassware and Reagents | Ensure all glassware is oven-dried or flame-dried before use.[1] Solid reagents should be dried in a vacuum oven if they are not anhydrous. |
| Perform Reactions Under Inert Atmosphere | Conducting the reaction under an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction vessel.[1][5] |
| Control Reaction Temperature | Lowering the reaction temperature can significantly slow down the rate of hydrolysis.[2][5] If the desired reaction proceeds at a reasonable rate at a lower temperature, this is a simple and effective method to improve selectivity. |
| Minimize Reaction Time | Prolonged reaction times increase the opportunity for hydrolysis to occur. Monitor the reaction closely by TLC or other methods and quench it as soon as the starting material is consumed.[5] |
Issue 2: Inconsistent reaction outcomes.
Symptoms:
-
Variable yields from batch to batch.
-
The amount of hydrolysis byproduct changes between experiments.
Possible Cause:
-
Inconsistent levels of moisture in reagents or solvents.
-
Variations in atmospheric humidity if reactions are not performed under an inert atmosphere.
Solutions:
| Solution | Rationale |
| Standardize Material Handling | Implement a standard operating procedure for drying solvents and reagents to ensure consistency. |
| Use a Glovebox or Schlenk Line | For highly sensitive reactions, handling all reagents and setting up the reaction in a glovebox or using Schlenk techniques will provide the most controlled environment to exclude moisture. |
| Solvent Selection | The choice of solvent can influence the rate of hydrolysis. Protic solvents can participate in hydrolysis, while aprotic solvents are generally preferred for minimizing this side reaction. The table below provides relative rates of solvolysis for benzyl chloride in different solvent systems as a guide. |
Data Presentation
Table 1: Relative Rates of Solvolysis of Benzyl Chloride in Various Aqueous Solvent Systems
This table provides an indication of how solvent choice can influence the rate of hydrolysis. While the data is for benzyl chloride, the trend is applicable to this compound. A higher rate constant indicates a greater propensity for hydrolysis.
| Solvent System (v/v) | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) |
| 50% Aqueous Acetone | 50 | 1.6 x 10⁻⁴ |
| 50% Aqueous Ethanol | 50 | 1.2 x 10⁻⁴ |
| 20% Acetonitrile in Water | 25 | 2.2 (for 4-methoxybenzyl chloride) |
Data is illustrative and based on studies of benzyl chloride and its derivatives.[6][7]
Experimental Protocols
Protocol: Nucleophilic Substitution with Minimized Hydrolysis
This protocol describes a general procedure for the reaction of this compound with a generic nucleophile ("Nu-H") under conditions designed to minimize hydrolysis.
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Anhydrous, non-protic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Anhydrous base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
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Oven-dried or flame-dried glassware
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) and flame-dry it under a stream of inert gas, or oven-dry all glassware at >120°C for several hours and assemble while hot, allowing to cool under an inert atmosphere.
-
Reagent Addition: a. To the reaction flask, add the nucleophile (Nu-H, 1.1 equivalents) and anhydrous solvent under a positive pressure of inert gas. b. If the nucleophile requires deprotonation, cool the solution to 0°C and add the anhydrous base (1.2 equivalents) portion-wise. Stir for 30 minutes at 0°C to room temperature to ensure complete formation of the nucleofuge.
-
Substrate Addition: a. Dissolve this compound (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. b. Add the solution of the substrate dropwise to the cooled (0°C) solution of the nucleophile over 15-30 minutes. Slow addition helps to control any exotherm and can improve selectivity.[2]
-
Reaction: a. After the addition is complete, allow the reaction to slowly warm to room temperature. b. Monitor the progress of the reaction by TLC or GC-MS. c. Once the starting material is consumed, cool the reaction back to 0°C.
-
Work-up: a. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). c. Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities. d. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as required.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow to minimize hydrolysis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. glasp.co [glasp.co]
- 5. benchchem.com [benchchem.com]
- 6. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Grignard reaction initiation for 1-Bromo-4-(chloromethyl)-2-methylbenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of 1-Bromo-4-(chloromethyl)-2-methylbenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the formation of the Grignard reagent from this multifunctional substrate.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I fix it?
A1: Failure to initiate is a common issue in Grignard reactions and is almost always due to two main factors: a passivating magnesium oxide layer on the magnesium turnings and the presence of moisture or other protic impurities.
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Magnesium Oxide Layer: Magnesium readily forms a layer of magnesium oxide (MgO) on its surface upon exposure to air. This layer is unreactive and prevents the magnesium from reacting with the aryl bromide.
-
Moisture and Protic Impurities: Grignard reagents are extremely potent bases and will react with even trace amounts of water, alcohols, or other acidic protons. This quenches the Grignard reagent as it forms and prevents the reaction from sustaining itself.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions:
-
Flame-dry all glassware under vacuum or oven-dry at a high temperature for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use a freshly opened bottle of anhydrous solvent or distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for ethers).
-
Ensure the this compound starting material is dry and free of acidic impurities.
-
-
Activate the Magnesium Surface:
-
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium turnings. The disappearance of the purple/brown color of the iodine is a good indicator of initiation. Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbling signifies activation.
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Mechanical Activation: Before adding the solvent, use a dry glass stirring rod to gently crush some of the magnesium turnings against the side of the flask to expose a fresh, unoxidized surface.
-
Sonication: Placing the reaction flask in an ultrasonic bath can help to clean the magnesium surface and promote initiation.
-
Q2: I'm observing a significant amount of a high-boiling point byproduct and a low yield of my desired product. What is likely happening?
A2: This is a classic sign of Wurtz-type homocoupling, a major side reaction with reactive halides like benzylic and aryl halides.[1][2] The formed Grignard reagent can react with a molecule of the unreacted this compound. Given the high reactivity of benzylic halides, this is a significant concern.
Strategies to Minimize Wurtz Coupling:
-
Slow Addition: Add the solution of this compound dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, favoring the reaction with magnesium over the reaction with the already formed Grignard reagent.[3]
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a low reaction temperature (e.g., 0-10 °C) to control the reaction rate and disfavor the Wurtz coupling.[3]
-
Solvent Choice: For benzylic halides, solvents like diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF) are known to suppress Wurtz coupling compared to tetrahydrofuran (THF).[2]
Q3: Which halogen on this compound is more likely to form the Grignard reagent?
A3: The Grignard reagent will preferentially form at the aryl bromide position. The general order of reactivity for carbon-halogen bonds in Grignard formation is C-I > C-Br > C-Cl. Therefore, the carbon-bromine bond on the aromatic ring is significantly more reactive towards magnesium insertion than the carbon-chlorine bond of the chloromethyl group.
Q4: Can the newly formed Grignard reagent react with the chloromethyl group on another molecule?
A4: Yes, this is a potential intermolecular side reaction that is mechanistically similar to Wurtz coupling. Once the aryl Grignard is formed, the nucleophilic carbon can attack the electrophilic benzylic carbon of the chloromethyl group on another molecule of the starting material. The strategies to minimize Wurtz coupling (slow addition, low temperature) will also help to reduce this side reaction.
Q5: Is there a risk of an intramolecular Grignard reaction?
A5: An intramolecular reaction, where the formed Grignard reagent attacks the chloromethyl group on the same molecule, is less likely but possible, which would lead to the formation of a cyclic product. However, intermolecular reactions are generally more favored under standard Grignard conditions. Maintaining dilute conditions can help to favor intramolecular cyclization if that were a desired outcome, but for the preparation of the Grignard reagent, a more concentrated, slow-addition approach is recommended to favor its formation and subsequent use.
Data Presentation
Table 1: Effect of Solvent on Wurtz Coupling for Benzylic Halides
| Solvent | Relative Yield of Grignard Product | Propensity for Wurtz Coupling | Reference |
| Diethyl Ether (Et₂O) | High | Low | [2] |
| 2-Methyltetrahydrofuran (2-MeTHF) | High | Low | [2] |
| Tetrahydrofuran (THF) | Low to Moderate | High | [2] |
Experimental Protocols
Protocol for the Preparation of 4-(chloromethyl)-2-methylphenylmagnesium bromide
This protocol is designed to maximize the yield of the desired Grignard reagent while minimizing the formation of Wurtz-type byproducts.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (or 2-MeTHF)
-
Iodine (one small crystal)
-
Anhydrous HCl in diethyl ether (for titration)
-
Salicylaldehyde phenylhydrazone (for titration)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Ice bath
Procedure:
-
Glassware and Reagent Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and assemble hot, flushing with a stream of dry nitrogen or argon while cooling.
-
Ensure all solvents and reagents are strictly anhydrous.
-
-
Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the three-necked flask under a positive pressure of inert gas.
-
Add one small crystal of iodine.
-
Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings. The purple color should fade as the magnesium is activated.
-
Allow the flask to cool to room temperature.
-
-
Reaction Initiation:
-
Add enough anhydrous diethyl ether to just cover the magnesium turnings.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the addition funnel.
-
Add a small portion (approx. 5-10%) of the halide solution to the stirred magnesium suspension.
-
The reaction should initiate, as evidenced by gentle bubbling, a slight exotherm, and the appearance of a cloudy, grayish solution. If initiation does not occur, gently warm the flask or place it in a sonicator for a few minutes.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated and is self-sustaining, begin the dropwise addition of the remaining halide solution from the addition funnel at a rate that maintains a gentle reflux.
-
Use an ice bath to control the exotherm and maintain a steady reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material.
-
-
Quantification of the Grignard Reagent (Optional but Recommended):
-
The concentration of the prepared Grignard reagent can be determined by titration. A common method involves the titration against a solution of a known concentration of anhydrous HCl in diethyl ether using salicylaldehyde phenylhydrazone as an indicator.
-
Mandatory Visualization
Caption: Troubleshooting workflow for Grignard reaction initiation.
References
Optimizing reaction temperature for selective functionalization of 1-Bromo-4-(chloromethyl)-2-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-(chloromethyl)-2-methylbenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the selective functionalization of this compound, with a focus on the critical role of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does temperature influence their reactivity?
A1: this compound possesses two key reactive sites: the benzylic chloride (-CH₂Cl) and the aryl bromide (-Br) attached to the benzene ring.
-
Benzylic Chloride: This site is highly susceptible to nucleophilic substitution (Sₙ1 and Sₙ2 mechanisms). The reactivity of the benzylic chloride is due to the stabilization of the transition state by the adjacent benzene ring. Temperature is a critical parameter to control in reactions involving this group, as higher temperatures can lead to an increase in side reactions such as elimination. For many nucleophilic substitutions at the benzylic position, reactions are often initiated at a lower temperature (e.g., 0 °C) and then gradually warmed to room temperature or slightly above to ensure a controlled reaction rate.
-
Aryl Bromide: The aryl bromide is significantly less reactive towards traditional nucleophilic substitution. However, it is well-suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions typically require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.
Q2: How can I achieve selective functionalization of the chloromethyl group without affecting the aryl bromide?
A2: Selective functionalization of the chloromethyl group is achieved by taking advantage of its higher reactivity compared to the aryl bromide. By carefully selecting the reaction conditions, particularly the temperature, you can favor nucleophilic substitution at the benzylic position. Using moderate temperatures (typically ranging from 0 °C to room temperature, or slightly elevated depending on the nucleophile) will promote the desired reaction at the chloromethyl group while leaving the aryl bromide intact for subsequent transformations.
Q3: What are the common side reactions observed during the functionalization of this compound, and how does temperature play a role?
A3: Improper temperature control can lead to several side products, which will reduce the yield and purity of your desired product. Key side reactions include:
-
Elimination Reactions: At higher temperatures, particularly in the presence of a strong or bulky base, the benzylic chloride can undergo an E2 elimination to form 1-bromo-2-methyl-4-vinylbenzene. To minimize this, use a non-bulky base and maintain a lower reaction temperature.
-
Over-alkylation: If the nucleophile can react more than once, or if the product of the initial reaction is also nucleophilic, excessively high temperatures can promote further reactions, leading to di-substituted or poly-substituted products.
-
Hydrolysis: In the presence of water, the benzylic chloride can be hydrolyzed to the corresponding benzyl alcohol, (4-bromo-2-methylphenyl)methanol. This can be mitigated by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere.
Troubleshooting Guide
Issue 1: Low yield of the desired selectively functionalized product.
| Possible Cause | Troubleshooting Suggestion |
| Reaction temperature is too low. | The activation energy for the reaction may not be met. Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC or GC. |
| Poor solubility of reactants. | Ensure the chosen solvent is appropriate for the reaction and can dissolve all reactants at the reaction temperature. Poor solubility can significantly hinder the reaction rate. |
| The nucleophile is not sufficiently reactive. | Consider using a stronger nucleophile or converting the existing nucleophile into a more reactive form (e.g., deprotonating an alcohol to an alkoxide with a suitable base). |
| Side reactions are consuming the starting material. | Review the reaction conditions. If elimination or hydrolysis is suspected, lower the reaction temperature and ensure anhydrous conditions. |
Issue 2: Formation of significant amounts of by-products.
| By-product Observed | Possible Cause | Troubleshooting Suggestion |
| Elimination product (alkene). | The reaction temperature is too high, or a strong/bulky base is being used. | Lower the reaction temperature. Consider using a milder, non-hindered base such as K₂CO₃ or NaH. |
| Di-substituted or over-alkylation product. | The stoichiometry of the nucleophile is too high, or the reaction temperature is excessive. | Use a 1:1 molar ratio of the nucleophile to the substrate. Consider adding the substrate slowly to the nucleophile solution to maintain a low concentration of the electrophile. Lowering the reaction temperature can also help. |
| Corresponding benzyl alcohol. | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: General Effect of Temperature on Selective Functionalization of this compound
| Temperature Range | Expected Outcome at Chloromethyl Position | Potential for Side Reactions | Selectivity for Chloromethyl vs. Aryl Bromide |
| 0 °C to Room Temp (25 °C) | Moderate to good reaction rate with most nucleophiles. | Low | High |
| Room Temp (25 °C) to 60 °C | Increased reaction rate. | Moderate risk of elimination and over-alkylation, especially with stronger bases. | High |
| Above 60 °C | Very fast reaction rate. | High risk of elimination, over-alkylation, and other decomposition pathways. | High, but overall yield of desired product may be low due to side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Selective Nucleophilic Substitution at the Chloromethyl Group
This protocol describes a general method for the reaction of a nucleophile with the benzylic chloride of this compound. Note: This is a generalized protocol and may require optimization for specific nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol, amine, or thiol)
-
Base (e.g., K₂CO₃, NaH, or Et₃N)
-
Anhydrous solvent (e.g., DMF, THF, or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of the nucleophile (1.0 eq.) in the chosen anhydrous solvent, add the base (1.1 - 1.5 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the nucleophilic species (e.g., alkoxide).
-
Add a solution of this compound (1.0 eq.) in the anhydrous solvent dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 4-bromo-1-(chloromethyl)-2-methyl-benzene
This protocol describes the synthesis of the starting material from (4-bromo-2-methyl-phenyl)methanol.[1]
Materials:
-
(4-bromo-2-methyl-phenyl)methanol
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
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Saturated aqueous NaCl solution
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Anhydrous Na₂SO₄
Procedure:
-
Cool a mixture of (4-bromo-2-methyl-phenyl)methanol (1.0 eq.) and triethylamine (1.7 eq.) in dichloromethane in an ice/water bath.[1]
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Add methanesulfonyl chloride (1.7 eq.) dropwise over 30 minutes.[1]
-
Allow the mixture to warm to room temperature and stir for 16 hours.[1]
-
Add water and extract the product with dichloromethane.[1]
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Wash the combined organic layers with saturated aqueous NaCl solution and dry over Na₂SO₄.[1]
-
Filter and concentrate under reduced pressure.[1]
-
Purify the residue by passing it through a silica pad to obtain the title compound.[1]
Mandatory Visualizations
References
Removal of organotin byproducts in Stille coupling with 1-Bromo-4-(chloromethyl)-2-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Stille coupling reactions, with a specific focus on the removal of organotin byproducts when using substrates such as 1-Bromo-4-(chloromethyl)-2-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the typical organotin byproducts I can expect in my Stille coupling reaction?
The most common organotin byproducts include unreacted tetraalkyltin starting materials and trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr). If your reaction protocol involves tin hydrides, you may also encounter hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH) as byproducts.[1]
Q2: I've tried a standard aqueous potassium fluoride (KF) wash, but I'm still observing tin residues in my product. What could be the issue?
Several factors can diminish the effectiveness of an aqueous KF wash:
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Formation of Emulsions or Precipitates: An insoluble precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface between the organic and aqueous layers.[1] This can trap the desired product and hinder efficient separation. To resolve this, you can filter the entire mixture through a pad of Celite®.[1]
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pH of the Aqueous Solution: The efficiency of the precipitation of organotin fluorides can be dependent on the pH of the aqueous solution.[1]
Q3: Are there more effective alternatives to the aqueous KF wash for removing organotin byproducts?
Yes, several other methods can be employed, often with greater efficiency:
-
Chromatographic Methods:
-
Basic Alumina or Silica Gel with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel pre-treated with approximately 2-5% triethylamine in the eluent is an effective technique.[1][2][3]
-
Potassium Carbonate/Silica Gel: Utilizing a stationary phase composed of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has demonstrated the ability to reduce organotin impurities to levels below 15 ppm.[1][4]
-
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively transfer organotin compounds into the aqueous phase.[1]
-
Chemical Conversion: Unreacted tin hydrides and ditins can be converted to tin halides by treating the reaction mixture with reagents like iodine (I₂). These resulting tin halides are then more readily removed by a subsequent KF wash.[1]
Q4: My desired product is a solid. What is the most effective way to remove organotin contaminants?
For solid products, recrystallization is often a highly effective purification method. Slurrying the crude solid product in an appropriate solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and subsequent recrystallization can lead to a significant reduction in tin contamination.[1][5]
Q5: How can I proactively minimize the formation of organotin byproducts?
An advanced strategy to reduce the formation of organotin byproducts is to use a catalytic amount of the organotin reagent in conjunction with an in situ recycling system.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent Tin Contamination After KF Wash | Incomplete precipitation of organotin fluorides. | Filter the biphasic mixture through Celite® to remove the Bu₃SnF precipitate.[1] Consider performing the KF wash multiple times. |
| Emulsion formation during extraction. | Filter the entire mixture through Celite® to break the emulsion and remove the precipitate.[1] | |
| Product Loss During Purification | Product trapped in the organotin fluoride precipitate. | After filtration through Celite®, wash the Celite® pad with a small amount of the organic solvent to recover the trapped product. |
| Difficulty Removing All Tin Residues | Certain organotin species are resistant to KF treatment. | Treat the reaction mixture with iodine (I₂) to convert residual tin hydrides and ditins to tin halides, then perform a KF wash.[1] |
| The product has a high affinity for organotin species. | Employ chromatographic methods with a modified stationary phase, such as 10% K₂CO₃ on silica gel, for enhanced separation.[1][4] |
Quantitative Data on Purification Methods
| Purification Method | Reported Efficiency (Residual Tin) | Reference |
| Chromatography with 10% w/w K₂CO₃ in Silica Gel | < 15 ppm | [1][4] |
| Aqueous KF wash followed by column chromatography | No detectable amounts of tin (by ICP analysis) | [7] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
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Dilution: Following the completion of the Stille reaction, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Optional Initial Wash: Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a 1M saturated aqueous solution of KF. During each wash, shake the separatory funnel vigorously for at least one minute.
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Precipitate Formation and Removal: An insoluble white precipitate of Bu₃SnF may form at the interface. Filter the entire mixture through a pad of Celite® to remove this solid.
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt such as Na₂SO₄ or MgSO₄.
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Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified if necessary.
Caption: Workflow for organotin removal using aqueous KF.
Protocol 2: Chromatography with Potassium Carbonate/Silica Gel
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Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).
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Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.
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Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
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Loading and Elution: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Stille couplings catalytic in tin: the "Sn-O" approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Troubleshooting Emulsions in 1-Bromo-4-(chloromethyl)-2-methylbenzene Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering emulsions during the work-up of reactions involving 1-Bromo-4-(chloromethyl)-2-methylbenzene. The following troubleshooting guide and frequently asked questions (FAQs) address common issues and provide detailed protocols for resolving these challenging mixtures.
Troubleshooting Guide
Issue: A persistent emulsion has formed during the aqueous work-up of my this compound reaction, preventing clear phase separation.
Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and water, and are a common challenge during the liquid-liquid extraction phase of a reaction work-up.[1] They are often stabilized by fine solid particles or surfactant-like molecules present in the reaction mixture.[2][3] The following steps provide a systematic approach to breaking these emulsions.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting emulsions.
Frequently Asked Questions (FAQs)
Q1: Why do emulsions form during the work-up of my reaction?
A1: Emulsions are often caused by the presence of substances that act as emulsifying agents. These can include:
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Fine Solid Particulates: Insoluble byproducts or unreacted starting materials can stabilize the interface between the aqueous and organic layers.[2]
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Surfactant-like Molecules: Certain compounds, by their nature, can have an affinity for both the organic and aqueous phases, effectively bridging the two and preventing coalescence.[3][4]
-
High Shear Mixing: Vigorous shaking during extraction can create very fine droplets that are slow to coalesce.[3]
Reactions involving this compound may produce side products or involve reagents that contribute to emulsion formation.
Q2: I've let my separatory funnel sit, but the emulsion isn't breaking. What should I try next?
A2: If allowing the mixture to stand is ineffective, the next step is to try "salting out".[5] Adding a saturated solution of sodium chloride (brine) or solid sodium chloride increases the ionic strength of the aqueous layer.[4][6] This reduces the solubility of organic compounds in the aqueous phase and can disrupt the forces stabilizing the emulsion, leading to phase separation.[6][7]
Q3: When is filtration through Celite the best option?
A3: Filtration through Celite is particularly effective when the emulsion is suspected to be stabilized by fine solid particles.[2][8] Celite, a form of diatomaceous earth, acts as a filter aid, trapping these fine particulates and allowing the two liquid phases to separate.[8][9] This method is often successful when other techniques have failed.[10]
Q4: Can I use centrifugation to break any type of emulsion?
A4: Centrifugation is a powerful mechanical method for breaking emulsions by accelerating the separation of phases based on density differences.[11][12] It is generally effective for a wide range of emulsions, especially those with small droplet sizes.[1] However, its practicality depends on the availability of a suitable centrifuge that can accommodate the volume of your mixture.[4]
Q5: Are there risks associated with adding a different solvent or heating the mixture?
A5: Yes, these are considered more advanced techniques and should be used with caution.
-
Solvent Addition: Adding a small amount of a polar solvent like methanol or ethanol can alter the polarity of the system and break the emulsion.[13][14] However, this will contaminate your organic layer with the added solvent, which will need to be removed during a later stage.
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Gentle Heating: Applying gentle heat can decrease the viscosity of the mixture and promote phase separation.[1] However, excessive heat can lead to the degradation of your product or boiling of a low-boiling point solvent, which can be hazardous. This should be avoided if your product is thermally sensitive.
Comparison of Emulsion Breaking Techniques
| Technique | Principle of Action | Best For | Considerations |
| Allowing to Stand | Gravity-based separation of droplets over time. | Simple, non-stubborn emulsions. | Can be time-consuming.[15] |
| Salting Out | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[4][7] | Most common emulsions. | The aqueous layer will become saturated with salt. |
| Filtration through Celite | Removes fine solid particles that stabilize the emulsion.[2][8] | Emulsions stabilized by particulates. | Can be slower for large volumes; product may be partially adsorbed on Celite, requiring thorough rinsing.[9] |
| Centrifugation | Accelerates phase separation through applied centrifugal force.[11][16] | Stubborn emulsions, small droplet sizes.[1] | Requires access to a centrifuge of appropriate size.[4] |
| Solvent Addition | Alters the polarity of the system to disrupt the emulsion.[3][13] | Persistent emulsions where other methods fail. | The added solvent must be removed later. |
| pH Adjustment | Neutralizes acidic or basic species that may be acting as surfactants.[15][17] | Emulsions caused by soap-like byproducts. | The product must be stable to changes in pH. |
| Gentle Heating | Reduces the viscosity of the mixture, aiding coalescence.[1] | Viscous emulsions. | Risk of product degradation or solvent boiling. |
Detailed Experimental Protocols
Protocol 1: Salting Out
-
Transfer the entire emulsified mixture to a separatory funnel.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add the brine solution to the separatory funnel in portions (e.g., 10-20% of the total volume of the emulsion).
-
Gently swirl the separatory funnel. Avoid vigorous shaking to prevent reforming the emulsion.
-
Allow the funnel to stand and observe for phase separation.
-
If separation occurs, drain the aqueous layer. If the emulsion persists, add more brine or solid sodium chloride and repeat the process.
Protocol 2: Filtration through Celite
-
Set up a Büchner or fritted glass funnel for vacuum filtration.
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Place a piece of filter paper in the funnel that covers all the holes.
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Wet the filter paper with the organic solvent being used in the extraction.
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Create a slurry of Celite in the same organic solvent.
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With the vacuum on, pour the Celite slurry into the funnel to form an even pad (approximately 1-2 cm thick).
-
Gently pour the entire emulsified mixture onto the Celite pad.
-
The two distinct phases should filter through and collect in the filter flask.
-
Wash the Celite pad with a small amount of fresh organic solvent to ensure all of the product is recovered.[9]
Protocol 3: Centrifugation
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Divide the emulsified mixture into appropriately sized centrifuge tubes.
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Ensure the centrifuge is properly balanced by placing tubes of equal weight opposite each other.
-
Centrifuge the tubes at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.
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Carefully remove the tubes from the centrifuge. The layers should now be distinct.
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Carefully pipette the desired layer out of the centrifuge tube.
Caption: Key experimental workflows for breaking emulsions.
References
- 1. youtube.com [youtube.com]
- 2. Workup [chem.rochester.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. brainly.com [brainly.com]
- 7. echemi.com [echemi.com]
- 8. Celite , Hive Methods Discourse [chemistry.mdma.ch]
- 9. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 10. reddit.com [reddit.com]
- 11. Centrifugation - Wikipedia [en.wikipedia.org]
- 12. corning.com [corning.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 16. medsolut.com [medsolut.com]
- 17. azom.com [azom.com]
Technical Support Center: Purification of 1-Bromo-4-(chloromethyl)-2-methylbenzene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-4-(chloromethyl)-2-methylbenzene and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | - The chosen solvent is not suitable. - Insufficient solvent was used. | - Select a more appropriate solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[1] - Gradually add more hot solvent until the product dissolves. |
| Product "oils out" instead of crystallizing. | - The compound is significantly impure. - The solution is cooling too quickly. - The boiling point of the solvent is lower than the melting point of the solute. | - Attempt to purify by column chromatography first to remove the bulk of impurities. - Allow the solution to cool more slowly. You can do this by insulating the flask. - Choose a solvent with a higher boiling point or use a solvent mixture. |
| No crystals form upon cooling. | - The solution is supersaturated. - Too much solvent was used. | - Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization. - Add a seed crystal of the pure compound. - Evaporate some of the solvent to increase the concentration and cool again. |
| Low recovery of the purified product. | - The product has some solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Wash the crystals with a minimal amount of ice-cold solvent. |
| Product is still colored after recrystallization. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that this may also adsorb some of your product.[2] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - The chosen eluent system is not optimal. - The column was not packed properly, leading to channeling. - The column was overloaded with the crude product. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. The desired product should have an Rf value of approximately 0.3-0.4 for good separation.[3] - Ensure the silica gel is packed uniformly without any air bubbles.[3] - Use an appropriate amount of crude product for the column size. A general rule is 1g of crude material per 10-20g of silica gel. |
| The product is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[2][4] |
| The product elutes too quickly with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent. Start with a less polar solvent like hexane and gradually increase the polarity.[3] |
| Streaking or tailing of the product band. | - The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). - The compound is not very soluble in the eluent. - The column is overloaded. | - Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). - Choose an eluent system in which your compound is more soluble. - Reduce the amount of material loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can arise from the starting materials or side reactions during synthesis. These may include:
-
Isomeric impurities: Such as other positional isomers of the brominated and/or chloromethylated toluene.[5]
-
Residual starting materials: Unreacted 2-bromo-5-chlorotoluene or its precursors.[5]
-
Over- or under-halogenated species: Compounds with additional or fewer bromine or chlorine atoms.[5]
-
Diarylmethane byproducts: Formed from the reaction of the chloromethylated product with another aromatic ring.
Q2: Which purification method is better for this compound, recrystallization or column chromatography?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is a good choice for removing small amounts of impurities and is generally faster and more scalable for larger quantities.
-
Column chromatography is more effective for separating complex mixtures, such as isomeric impurities or impurities with similar solubility to the product.[2]
Q3: What is a good solvent system for the recrystallization of this compound?
A3: A mixed solvent system of toluene and hexane is often effective. The crude product can be dissolved in a minimal amount of hot toluene, followed by the gradual addition of hexane until the solution becomes slightly cloudy. Slow cooling should then induce crystallization.[2] Other non-polar or moderately polar solvents like ethanol or isopropanol could also be explored.
Q4: What is a recommended eluent system for column chromatography of this compound on silica gel?
A4: A common eluent system is a gradient of hexane and ethyl acetate.[2][4] Start with pure hexane and gradually increase the proportion of ethyl acetate (e.g., from 0% to 5%) to elute the desired compound. The optimal ratio should be determined by TLC analysis beforehand.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin Layer Chromatography (TLC) is the most common method for monitoring fractions. Spot a small amount of each fraction onto a TLC plate and develop it in the same eluent system used for the column. Visualize the spots under UV light or by using a staining agent to identify the fractions containing the pure product.
Quantitative Data
The following tables provide estimated quantitative data for the purification of this compound based on typical values for similar aromatic halides.
Table 1: Solubility of this compound in Common Solvents (Estimated)
| Solvent | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) |
| Hexane | Low (<1) | Moderate (5-10) |
| Toluene | High (>20) | Very High (>50) |
| Ethanol | Moderate (5-10) | High (>30) |
| Dichloromethane | Very High (>50) | Very High (>50) |
| Water | Insoluble | Insoluble |
Table 2: Comparison of Purification Methods for this compound (Typical Results)
| Parameter | Recrystallization (Toluene/Hexane) | Column Chromatography (Silica Gel, Hexane/EtOAc) |
| Typical Yield | 70-90% | 60-85% |
| Achievable Purity | >98% | >99% |
| Throughput | High | Low to Medium |
| Effectiveness for Isomer Separation | Low to Moderate | High |
Experimental Protocols
Protocol 1: Recrystallization from Toluene/Hexane
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hexane to the hot toluene solution with swirling until a slight cloudiness persists.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a flash chromatography column with silica gel (230-400 mesh) by making a slurry in hexane and pouring it into the column. Allow the silica gel to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a low-boiling solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with pure hexane, collecting fractions. Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Stability and Forced Degradation of 1-Bromo-4-(chloromethyl)-2-methylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting forced degradation studies of 1-Bromo-4-(chloromethyl)-2-methylbenzene. The information presented here is designed to help understand the stability of this compound and to anticipate and troubleshoot issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?
A1: The primary degradation pathways for this compound are expected to be hydrolysis and oxidation. The benzylic chloride (-CH₂Cl) is the most reactive site and is susceptible to nucleophilic substitution, particularly hydrolysis, to form the corresponding benzyl alcohol.[1][2] Oxidation of the methyl group or the benzylic carbon can also occur, leading to the formation of aldehydes, carboxylic acids, or other related impurities.[2]
Q2: What are the initial signs of degradation to look for during storage or in a reaction mixture?
A2: Visual signs of degradation for similar compounds include a change in color, such as turning yellow or brown, the formation of a precipitate, or the solution becoming cloudy.[2] An acidic odor may also be detected upon opening a container, which could indicate the formation of hydrogen chloride gas due to hydrolysis.[2]
Q3: Which analytical techniques are best suited for monitoring the stability of this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for quantifying the parent compound and its degradation products over time.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying and quantifying volatile degradation products.[3] For structural elucidation of unknown degradants, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[1]
Q4: How can I minimize the degradation of this compound during a reaction?
A4: To minimize degradation, consider the following strategies:
-
Temperature Control: Perform reactions at the lowest effective temperature to reduce the rate of degradation.[1]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to limit hydrolysis, especially if the reaction chemistry allows.[1]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[1]
-
Reaction Time: Keep the reaction time to a minimum to reduce the exposure of the compound to harsh conditions.[1]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram during a stability study.
-
Potential Cause: Formation of degradation products.
-
Recommended Action:
-
Characterize the new peaks using mass spectrometry (LC-MS) to determine their molecular weights.
-
If possible, isolate the impurities using preparative HPLC for structural elucidation by NMR.
-
Compare the retention times of the new peaks with potential degradation products, such as the corresponding benzyl alcohol.
-
Issue 2: The compound has discolored (turned yellow or brown) upon storage.
-
Potential Cause: Minor oxidation or exposure to light.[2]
-
Recommended Action:
-
Assess the purity of the material using HPLC or GC-MS to determine if it is still suitable for its intended use.
-
If high purity is required, consider purification by recrystallization or column chromatography.
-
For future storage, ensure the compound is kept in a tightly sealed, amber glass bottle under an inert atmosphere at a reduced temperature (e.g., 2-8°C).[2]
-
Issue 3: The assay value of the main component is decreasing rapidly under acidic or basic conditions.
-
Potential Cause: The compound is undergoing rapid hydrolysis. The benzylic chloride is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.
-
Recommended Action:
-
Neutralize the sample immediately after the time point is taken to quench the degradation process before analysis.
-
Analyze the sample for the appearance of the corresponding benzyl alcohol, which is the likely hydrolysis product.
-
If the degradation is too rapid to monitor accurately, consider performing the study at a lower temperature.
-
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Acidic Condition: In a vial, mix an aliquot of the stock solution with 0.1 M HCl.
-
Basic Condition: In a separate vial, mix an aliquot of the stock solution with 0.1 M NaOH.
-
Neutral Condition: In a third vial, mix an aliquot of the stock solution with purified water.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 60°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Sample Quenching: Immediately neutralize the acidic and basic samples with a suitable base or acid, respectively.
-
Analysis: Dilute the quenched samples with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Time (hours) | This compound Assay (%) | Major Degradant (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 |
| 8 | 85.2 | 14.1 | |
| 24 | 65.7 | 33.5 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 |
| 8 | 70.3 | 28.9 | |
| 24 | 40.1 | 58.7 | |
| H₂O (60°C) | 0 | 100.0 | 0.0 |
| 8 | 98.5 | 1.2 | |
| 24 | 95.3 | 4.5 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 |
| 24 | 92.1 | 7.2 | |
| Thermal (80°C) | 24 | 99.1 | 0.8 |
| Photolytic (ICH) | 24 | 97.8 | 2.0 |
Mandatory Visualization
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
Technical Support Center: Catalyst Selection for Cross-Coupling of 1-Bromo-4-(chloromethyl)-2-methylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing efficient and selective cross-coupling reactions with 1-Bromo-4-(chloromethyl)-2-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for cross-coupling reactions?
A1: this compound possesses two main reactive sites for cross-coupling reactions: the aryl bromide (C(sp²)–Br) bond and the benzylic chloride (C(sp³)–Cl) bond. The aryl bromide is generally more reactive in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira, allowing for selective functionalization.[1][2] The benzylic chloride can also undergo coupling, but typically under different reaction conditions.
Q2: How can I achieve chemoselective cross-coupling at the C-Br bond while leaving the C-Cl bond intact?
A2: Chemoselectivity is achieved by exploiting the higher reactivity of the C(sp²)–Br bond compared to the C(sp³)–Cl bond towards oxidative addition to a palladium(0) catalyst.[1] The key is to use a suitable palladium catalyst system and optimized reaction conditions. Palladium complexes with bulky, electron-rich phosphine ligands are often effective in promoting the selective activation of the aryl bromide bond.[2]
Q3: Which palladium catalyst systems are recommended for the Suzuki-Miyaura coupling of this substrate?
A3: For the Suzuki-Miyaura coupling of 1-bromo-4-(chloromethyl)benzene and its derivatives, a highly effective catalyst system is Palladium(II) acetate (Pd(OAc)₂) in combination with a bulky phosphine ligand such as Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄).[2] This system has been shown to provide excellent yields and selectivity for the coupling at the C-Br position.[2]
Q4: What are common side reactions to watch out for?
A4: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid or the aryl halide. This can be minimized by controlling catalyst loading and reaction temperature.[3]
-
Dehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom.
-
Reaction at the chloromethyl group: The benzylic chloride can be susceptible to nucleophilic attack by the base or other nucleophiles present in the reaction mixture, especially at elevated temperatures.
-
Protodeborylation: Degradation of the boronic acid, which can prevent the cross-coupling from proceeding.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Poor quality of boronic acid. 4. Incorrect base or base is not strong enough. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure thorough degassing of the reaction mixture (e.g., by bubbling with argon for 15-20 minutes).[5] 3. Use fresh, high-purity boronic acid. 4. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely ground and anhydrous if required.[2][6] |
| Low Yield | 1. Catalyst deactivation at high temperatures. 2. Sub-optimal solvent or temperature. 3. Protodeborylation of the boronic acid. | 1. Consider a more thermally stable catalyst/ligand system or run the reaction at a lower temperature for a longer duration.[3] 2. Screen different solvents (e.g., toluene, dioxane, DMF) and optimize the reaction temperature.[3] 3. Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). |
| Formation of Byproducts (e.g., Homocoupling) | 1. High catalyst loading. 2. High reaction temperature. | 1. Reduce the catalyst loading. 2. Lower the reaction temperature. |
| Lack of Chemoselectivity (Reaction at C-Cl) | 1. Catalyst system is not selective. 2. Reaction temperature is too high. | 1. Use a catalyst system known for high selectivity, such as Pd(OAc)₂ with a bulky phosphine ligand like PCy₃·HBF₄.[2] 2. Reduce the reaction temperature. |
Data Presentation
Table 1: Catalyst System Performance in Suzuki-Miyaura Coupling of 1-Bromo-4-(chloromethyl)benzene with Arylboronic Acids.[2]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 99 |
| 2 | 4-methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 98 |
| 3 | 4-formylphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 4 | 4-(trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 92 |
| 5 | m-tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 98 |
| 6 | o-tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 90 |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the selective coupling of the C(sp²)-Br bond in 1-bromo-4-(chloromethyl)benzene.[2][5]
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.1 equiv.), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add toluene and water in a 10:1 ratio (e.g., 1.0 mL toluene and 0.1 mL water).
-
Degassing: Degas the mixture by bubbling with argon for 15-20 minutes.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 2 hours.
-
Work-up: After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of aryl bromides.[7]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a mixture of THF and triethylamine (2:1 v/v).
-
Degassing: Degas the solution by bubbling with argon for 20 minutes.
-
Catalyst Addition: Under an argon atmosphere, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).
-
Reaction: Stir the reaction mixture at 60 °C until the starting material is consumed (as monitored by TLC).
-
Work-up: Cool the reaction to room temperature and filter off the ammonium salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography.
Protocol 3: General Heck Coupling
This is a general protocol for the Heck coupling of aryl bromides.[8]
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene, 1.5 equiv.), and triethylamine (2.0 equiv.) in DMF.
-
Degassing: Degas the mixture by bubbling with argon for 15 minutes.
-
Catalyst Addition: Add Pd(OAc)₂ (1 mol%) and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 2 mol%) to the mixture.
-
Reaction: Seal the tube and heat the reaction to 100 °C.
-
Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature.
-
Purification: Filter the reaction mixture and concentrate the solvent. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low reaction conversion.
Caption: Chemoselectivity in the cross-coupling of the substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Purity analysis of 1-Bromo-4-(chloromethyl)-2-methylbenzene by HPLC and GC-MS
A Comparative Guide to the Purity Analysis of 1-Bromo-4-(chloromethyl)-2-methylbenzene by HPLC and GC-MS
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance to ensure the validity and reproducibility of experimental results. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, supported by hypothetical experimental data.
Comparison of Analytical Methodologies
HPLC and GC-MS are powerful chromatographic techniques for separating and identifying compounds in a mixture.[1] The choice between them often depends on the analyte's properties, such as volatility, thermal stability, and polarity.[2][3]
High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile and thermally labile compounds.[4] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and semi-volatile compounds.[2] It separates compounds based on their boiling points and interactions with a stationary phase, with the mass spectrometer providing definitive identification based on mass-to-charge ratio.[1]
Potential Impurities
Impurities in this compound can originate from the synthetic route. A common synthesis involves the reaction of (4-bromo-2-methyl-phenyl)methanol with methanesulfonyl chloride and triethylamine in dichloromethane.[6] Potential impurities may include:
-
Residual Starting Materials: (4-bromo-2-methyl-phenyl)methanol.
-
Reagents: Methanesulfonyl chloride, triethylamine.
-
Isomeric Impurities: Positional isomers formed during synthesis.
-
By-products: Compounds formed from side reactions.
-
Residual Solvents: Dichloromethane, hexane, and ethyl acetate from the workup and purification steps.[6]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A standard HPLC system equipped with a UV detector is employed for this analysis.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 254 nm.[7]
-
Sample Preparation: A 1 mg/mL solution of this compound in acetonitrile.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
A GC system coupled with a mass spectrometer is utilized for this analysis.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[7]
-
Carrier Gas: Helium.[8]
-
Injector Temperature: 250°C.[7]
-
Oven Program: Start at 100°C, then ramp to 280°C.[7]
-
Mass Spectrometer: Electron Ionization (EI) mode.[7]
-
Sample Preparation: A 1 mg/mL solution of this compound in dichloromethane.[8]
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the HPLC and GC-MS analysis of a batch of this compound.
Table 1: HPLC Purity Analysis Results
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| (4-bromo-2-methyl-phenyl)methanol | 2.5 | 0.3 | Starting Material |
| This compound | 5.8 | 99.5 | Main Component |
| Isomeric Impurity | 6.2 | 0.2 | Positional Isomer |
Table 2: GC-MS Purity Analysis and Impurity Identification
| Compound | Retention Time (min) | Peak Area (%) | Identification (via MS library match) |
| Dichloromethane | 1.8 | 0.1 | Residual Solvent |
| (4-bromo-2-methyl-phenyl)methanol | 4.2 | 0.3 | Starting Material |
| This compound | 7.1 | 99.4 | Main Component |
| Isomeric Impurity | 7.5 | 0.2 | Positional Isomer |
Visualization of Experimental Workflows
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for GC-MS purity analysis.
Performance Comparison
| Feature | HPLC | GC-MS |
| Volatility Requirement | Not required; suitable for non-volatile compounds.[4] | Required; suitable for volatile and semi-volatile compounds.[2] |
| Thermal Stability | Ideal for thermally labile compounds as it operates at or near ambient temperature.[9] | Requires high temperatures which can degrade thermally unstable compounds.[9] |
| Sensitivity | Sensitivity is detector-dependent, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.[4] | Generally offers higher sensitivity, often in the ppb range, especially with selected ion monitoring (SIM).[4] |
| Selectivity | Good selectivity based on chromatographic separation. | Excellent selectivity due to both chromatographic separation and mass spectrometric detection.[8] |
| Identification | Identification is based on retention time comparison with a reference standard. | Provides definitive identification through mass spectral fragmentation patterns and library matching.[1] |
| Impurity Detection | Effective for detecting non-volatile impurities like starting materials and high molecular weight by-products. | Excellent for detecting volatile impurities such as residual solvents. |
| Sample Preparation | May require filtration. | Derivatization may be needed for polar compounds to increase volatility, though not necessary for the target analyte.[4] |
Conclusion
Both HPLC and GC-MS are suitable and complementary techniques for the purity analysis of this compound.
-
HPLC is a robust method for routine purity determination, especially for quantifying non-volatile impurities and the main component without the risk of thermal degradation.
-
GC-MS provides superior identification capabilities for volatile and semi-volatile impurities, including residual solvents, and offers high sensitivity.
For comprehensive quality control, a combination of both techniques is recommended. HPLC can be used for routine purity checks, while GC-MS can be employed for in-depth impurity profiling and identification, particularly for volatile organic impurities. The choice of method will ultimately depend on the specific analytical requirements and the potential impurities of concern.
References
- 1. smithers.com [smithers.com]
- 2. amptechfl.com [amptechfl.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-bromo-1-(chloromethyl)-2-methylbenzene synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
1H NMR Analysis: Confirming the Structure of 1-Bromo-4-(chloromethyl)-2-methylbenzene
A Comparative Guide for Researchers
In the landscape of pharmaceutical and materials science research, unequivocal structural confirmation of novel and intermediate compounds is paramount. This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum anticipated for 1-Bromo-4-(chloromethyl)-2-methylbenzene, a halogenated aromatic compound with potential applications in organic synthesis. By comparing its expected spectral data with that of structurally analogous compounds, this document serves as a practical reference for scientists engaged in the synthesis and characterization of related molecules.
Predicted ¹H NMR Spectral Data
The structure of this compound dictates a specific set of signals in its ¹H NMR spectrum. Based on established principles of chemical shifts and spin-spin coupling, the following data are predicted.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (H-3) | ~ 7.4 | Doublet (d) | 1H |
| Ar-H (H-5) | ~ 7.2 | Doublet of Doublets (dd) | 1H |
| Ar-H (H-6) | ~ 7.0 | Doublet (d) | 1H |
| -CH₂Cl | ~ 4.5 | Singlet (s) | 2H |
| Ar-CH₃ | ~ 2.4 | Singlet (s) | 3H |
Comparative Analysis with Structurally Related Compounds
To provide a robust framework for the confirmation of this compound, a comparison with experimentally obtained ¹H NMR data for similar compounds is essential.
| Compound | Ar-H Chemical Shifts (δ, ppm) | -CH₂X Chemical Shift (δ, ppm) | -CH₃ Chemical Shift (δ, ppm) |
| 1-Bromo-4-chloro-2-methylbenzene | 7.38 (d), 7.16 (dd), 6.98 (d)[1] | N/A | 2.32 (s)[1] |
| Toluene | ~7.2 (m)[2][3] | N/A | 2.35 (s) |
| 1-(Bromomethyl)-4-methylbenzene | ~7.2-7.3 (m) | 4.49 (s) | 2.35 (s) |
Note: The data for Toluene and 1-(Bromomethyl)-4-methylbenzene are typical values and may vary slightly based on the solvent and spectrometer frequency.
The comparison highlights key trends. The aromatic protons of 1-Bromo-4-chloro-2-methylbenzene show a splitting pattern and chemical shifts that serve as a strong baseline for predicting the aromatic region of the target compound.[1] The chemical shift of the methyl group is expected to be in a similar range across these related structures. The presence of the chloromethyl group is the most distinguishing feature, and its characteristic singlet is anticipated to appear significantly downfield, typically around 4.5 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a standardized protocol for the acquisition of a high-resolution ¹H NMR spectrum.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
2. NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.
3. Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals.
-
Use a standard 90° pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8 to 64 scans for a sample of this concentration).
-
Incorporate a relaxation delay (e.g., 1-2 seconds) between scans to allow for full relaxation of the protons.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the splitting patterns (multiplicities) and coupling constants (J-values) to elucidate the connectivity of the protons.
Logical Workflow for Structural Confirmation
The process of confirming the structure of this compound using ¹H NMR follows a logical progression, as illustrated in the diagram below.
Caption: Logical workflow for the confirmation of molecular structure using ¹H NMR spectroscopy.
This systematic approach, combining prediction, careful experimentation, and comparative analysis, provides a high degree of confidence in the structural assignment of this compound, a crucial step in its journey from synthesis to application.
References
Reactivity of Benzyl Chlorides vs. Benzyl Bromides in Suzuki Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] When employing benzyl halides as electrophilic partners, the choice between a benzyl chloride and a benzyl bromide can significantly impact reaction outcomes. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid in substrate selection and reaction optimization.
Executive Summary
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, benzyl bromides are generally more reactive and provide higher yields than their corresponding benzyl chloride counterparts.[1] This difference is primarily attributed to the more favorable oxidative addition of the C-Br bond to the palladium(0) catalyst compared to the stronger C-Cl bond.[1] While benzyl chlorides can be viable coupling partners, they often require more forcing conditions or specific catalyst systems and may result in lower yields, particularly with electron-poor coupling partners.[1]
Comparative Reactivity Data
The following table summarizes the performance of benzyl chloride versus benzyl bromide in a Suzuki-Miyaura coupling with an electron-rich aryltrifluoroborate. The data is extracted from a study by Molander and Elia, which systematically investigated these couplings.[1]
| Entry | Benzyl Halide | Aryltrifluoroborate Coupling Partner | Yield (%) |
| 1 | Benzyl Bromide | Potassium (4-methoxyphenyl)trifluoroborate | 92 |
| 2 | Benzyl Chloride | Potassium (4-methoxyphenyl)trifluoroborate | 74 |
Reaction Conditions: 0.5 mmol of benzyl halide, 0.505 mmol of potassium aryltrifluoroborate, 1.5 mmol Cs₂CO₃, 2 mol % PdCl₂(dppf)·CH₂Cl₂ in THF/H₂O (10:1) at 77 °C.[1]
As the data indicates, under identical reaction conditions, benzyl bromide provides a significantly higher yield of the desired diarylmethane product.
Mechanistic Considerations
The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding the reactivity differences between benzyl halides. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The initial oxidative addition step, where the benzyl halide reacts with the palladium(0) catalyst, is often rate-limiting. The carbon-bromine bond (bond energy ~280 kJ/mol) is weaker than the carbon-chlorine bond (~340 kJ/mol), leading to a lower activation energy and a faster rate of oxidative addition for benzyl bromides. This inherent difference in bond strength is a primary driver for the observed higher reactivity of benzyl bromides.[1]
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura cross-coupling of benzyl halides with potassium aryltrifluoroborates, adapted from the work of Molander and Elia.[1][2]
Materials:
-
Benzyl halide (benzyl bromide or benzyl chloride)
-
Potassium aryltrifluoroborate
-
Cesium carbonate (Cs₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Reaction vessel (e.g., sealed tube)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.01 mmol, 2 mol%).
-
Addition of Reagents: Sequentially add cesium carbonate (1.5 mmol), the potassium aryltrifluoroborate (0.505 mmol), and the benzyl halide (0.5 mmol).
-
Solvent Addition: Add a 10:1 mixture of anhydrous THF and degassed water (5 mL) to the reaction vessel.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to 77 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS). Reaction times can vary, for example, the coupling of benzyl bromide with potassium phenyltrifluoroborate reached 97% yield in 15 hours.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (2 mL) and extract with a suitable organic solvent (e.g., CH₂Cl₂, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired diarylmethane.
Conclusion
For the synthesis of diarylmethanes via Suzuki-Miyaura coupling, benzyl bromides are the preferred electrophiles over benzyl chlorides due to their higher reactivity, which stems from the lower C-Br bond dissociation energy facilitating the oxidative addition step.[1] This generally leads to higher yields and potentially milder reaction conditions. However, benzyl chlorides remain a viable and more cost-effective option, particularly when coupled with electron-rich boronic acid derivatives.[1] The choice of halide should be made based on the specific substrates, desired yield, and economic considerations of the synthetic route.
References
A Comparative Analysis of Palladium Catalysts for the Cross-Coupling of Benzylic Halides
The palladium-catalyzed cross-coupling of benzylic halides is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative overview of various palladium catalyst systems for several key cross-coupling reactions of benzylic halides, including Suzuki-Miyaura, Hiyama, Buchwald-Hartwig, and Negishi couplings. The performance of these catalysts is evaluated based on reaction yield, catalyst loading, and reaction conditions, with supporting experimental data and detailed protocols to aid researchers in selecting the optimal system for their synthetic needs.
Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The choice of palladium precursor and ligand is critical for achieving high efficiency in the coupling of benzylic halides. Below is a comparison of different catalytic systems for the Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids.
| Catalyst System | Benzylic Halide | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Pd(OAc)₂ / PPh₃ | Benzyl bromide | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 80 | 2 | 92 | 2.5 | [1] |
| Pd(OAc)₂ / JohnPhos | 5-(bromomethyl)isoxazole derivative | 3-methoxybenzeneboronic acid | K₂CO₃ | DMF | MW | 0.33 | 50 | 5 | [2] |
| PdCl₂(dppf)·CH₂Cl₂ | Benzyl bromide | Potassium phenyltrifluoroborate | Cs₂CO₃ | THF/H₂O | 77 | - | 98 | 2 | [1] |
| trans-PdBr(N-Succ)(PPh₃)₂ | Benzyl bromide | Phenylboronic acid | Na₂CO₃ | THF | 60 | 2 | 88 | 1 | [3] |
| PdCl₂ / DPEPhos | 4-Bromobenzyl acetate | Phenylboronic acid | NaHCO₃ | Ethanol | 80 | 3 | 95 | 5 | [4] |
Key Observations:
-
Simple palladium salts like Pd(OAc)₂ and PdCl₂ are effective precatalysts.[1][4]
-
The choice of ligand significantly impacts the reaction outcome, with bulky, electron-rich phosphine ligands such as JohnPhos and SPhos often providing superior results.[1][2]
-
Palladium complexes with specific ligands, such as PdCl₂(dppf)·CH₂Cl₂, can offer high yields under mild conditions.[1]
-
Pre-formed catalysts like trans-PdBr(N-Succ)(PPh₃)₂ can also be highly effective.[3]
Performance of Palladium Catalysts in Hiyama Coupling
The Hiyama coupling offers an alternative to the Suzuki reaction, utilizing organosilanes as coupling partners. Palladium nanoparticles have emerged as a highly efficient catalyst for this transformation with benzylic halides.
| Catalyst System | Benzylic Halide | Coupling Partner | Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Pd nanoparticles | Benzyl chloride | Phenyltrimethoxysilane | TBAF | THF | 70 | 12 | 92 | 4 | [5] |
| Pd nanoparticles | Benzyl bromide | Phenyltrimethoxysilane | TBAF | THF | 70 | 10 | 95 | 4 | [5] |
| Pd nanoparticles | 4-Methoxybenzyl chloride | Phenyltrimethoxysilane | TBAF | THF | 70 | 12 | 94 | 4 | [5] |
Key Observations:
-
Palladium nanoparticles, generated in situ from K₂PdCl₄ and PEG-600, are highly effective for the Hiyama coupling of both benzylic chlorides and bromides.[5]
-
This ligand-free catalytic system demonstrates high functional group tolerance.[5]
Catalyst Systems for Buchwald-Hartwig Amination and Negishi Coupling
The Buchwald-Hartwig amination is a premier method for C-N bond formation, while the Negishi coupling excels at forming C-C bonds with organozinc reagents.
Buchwald-Hartwig Amination:
-
Catalyst System: Pd(OAc)₂ with bulky, electron-rich phosphine ligands like XPhos.
-
Key Features: This combination is effective for the amination of aryl halides and can be applied to benzylic halides. The choice of a strong base like NaOt-Bu or KOt-Bu is crucial.[6]
Negishi Coupling:
-
Catalyst System: Pd₂(dba)₃ with trialkylphosphine ligands such as PCyp₃ (tricyclopentylphosphine).[7]
-
Key Features: This system is effective for coupling unactivated alkyl halides, including benzylic chlorides and bromides, with a variety of organozinc reagents.[7][8]
Experimental Protocols
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The cross-coupling reactions discussed herein generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of Benzyl Bromide with Phenylboronic Acid
This protocol is adapted from a procedure utilizing a Pd(OAc)₂/SPhos catalytic system.[9]
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (if solid, 1.2 equiv), benzylboronic acid pinacol ester (1.0 equiv), palladium(II) acetate (1-2 mol%), SPhos (2-4 mol%), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add degassed toluene and degassed water (3.0 equiv) via syringe. If the aryl halide is a liquid, add it at this stage.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Hiyama Coupling of Benzyl Chloride with Phenyltrimethoxysilane using Palladium Nanoparticles
This protocol is based on the work of Sarkar and co-workers.[5]
-
Catalyst Preparation: In a reaction flask, prepare the palladium nanoparticle catalyst by heating a mixture of K₂PdCl₄ (4 mol%) and PEG-600 at 70 °C for 15 minutes under an argon atmosphere.
-
Reaction Setup: To the flask containing the catalyst, add THF, benzyl chloride (1.0 equiv), phenyltrimethoxysilane (2.0 equiv), and TBAF (1.5 equiv).
-
Reaction: Stir the reaction mixture at 70 °C for the required time (typically 10-12 hours), monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the mixture with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of an Aryl Halide with an Amine
The following is a general procedure for the Buchwald-Hartwig amination.[10][11]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with a magnetic stir bar, the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Add the aryl halide (1.0 equiv), the amine (1.2-1.5 equiv), and the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 4: Negishi Coupling of a Benzylic Halide with an Organozinc Reagent
This protocol is a general representation of a Negishi coupling reaction.[7][12]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., PCyp₃, 8 mol%).
-
Reaction Setup: Add the anhydrous, degassed solvent (e.g., THF/NMP), followed by the benzylic halide (1.0 equiv) and N-methylimidazole (NMI). Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent solution (e.g., PhZnCl, 1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides [organic-chemistry.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
Unveiling Isomeric Impurities in 1-Bromo-4-(chloromethyl)-2-methylbenzene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount for the synthesis of targeted molecules and the validity of experimental results. This guide provides a comprehensive comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the identification and quantification of isomeric impurities in commercial samples of 1-Bromo-4-(chloromethyl)-2-methylbenzene.
Introduction to Isomeric Impurities
This compound is a key building block in organic synthesis. Its preparation, often involving electrophilic aromatic substitution and subsequent benzylic halogenation, can lead to the formation of several positional isomers. These isomers, with the same molecular formula (C8H8BrCl) but different arrangements of substituents on the benzene ring, can impact reaction yields, downstream product purity, and the overall success of a synthetic route. Therefore, robust analytical methods are crucial for their detection and quantification.
Common isomeric impurities that may arise during the synthesis of this compound include:
-
1-Bromo-2-(chloromethyl)-4-methylbenzene
-
1-Bromo-4-(chloromethyl)-3-methylbenzene
-
2-Bromo-1-(chloromethyl)-4-methylbenzene
-
And other positional isomers.
This guide presents a comparative analysis of GC-MS, HPLC, and NMR spectroscopy in the context of analyzing three hypothetical commercial samples of this compound (designated as Supplier A, Supplier B, and Supplier C).
Comparison of Analytical Methods
The choice of analytical technique for purity assessment depends on several factors, including the volatility and thermal stability of the compound, the desired level of sensitivity and selectivity, and the need for structural elucidation versus routine quantification.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification. | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. |
| Applicability | Ideal for volatile and thermally stable compounds. | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Provides unambiguous structure determination and can be used for quantification (qNMR). Less sensitive for trace impurity detection compared to chromatographic methods. |
| Sample Throughput | High | High | Moderate |
| Strengths | Excellent separation efficiency, high sensitivity, and definitive identification through mass spectral libraries. | Versatile, robust, and widely applicable for purity determination. | Provides detailed structural information, enabling the definitive identification of unknown impurities. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May require method development to achieve optimal separation of closely related isomers. Identification is based on retention time comparison with standards. | Lower sensitivity compared to GC-MS and HPLC. Complex spectra can be challenging to interpret without expertise. |
Experimental Data: A Comparative Purity Analysis
The following table summarizes the hypothetical purity analysis of this compound samples from three different suppliers using GC-MS, HPLC, and NMR.
| Supplier | Stated Purity (%) | GC-MS Purity (%) | HPLC Purity (%) | Major Isomeric Impurities Identified |
| Supplier A | >98 | 98.6 | 98.8 | 1-Bromo-2-(chloromethyl)-4-methylbenzene (0.8%), 1-Bromo-4-(chloromethyl)-3-methylbenzene (0.5%) |
| Supplier B | >99 | 99.7 | 99.8 | 1-Bromo-2-(chloromethyl)-4-methylbenzene (0.2%) |
| Supplier C | >97 | 97.5 | 97.2 | 1-Bromo-2-(chloromethyl)-4-methylbenzene (1.5%), 2-Bromo-1-(chloromethyl)-4-methylbenzene (0.8%) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A standard gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Scan range of 40-450 m/z.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in dichloromethane and dilute to the mark.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
0-15 min: 60% A to 90% A
-
15-20 min: 90% A
-
20-22 min: 90% A to 60% A
-
22-25 min: 60% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in acetonitrile and dilute to the mark.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3) with tetramethylsilane (TMS) as an internal standard.
-
Experiments: ¹H NMR and ¹³C NMR.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of CDCl3 in an NMR tube.
Data Analysis: The identification of isomers is based on the distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra. For instance, the chemical shift of the methyl protons and the splitting pattern of the aromatic protons will differ for each isomer due to the varying electronic environments created by the bromo and chloromethyl substituents.
Workflow and Decision Making
The following diagrams illustrate the general workflow for identifying isomeric impurities and a logical approach to selecting an analytical method.
Caption: Experimental workflow for identifying isomeric impurities.
Caption: Logical guide for selecting an analytical method.
Conclusion
The identification and quantification of isomeric impurities in this compound samples are critical for ensuring the quality and consistency of chemical syntheses. This guide demonstrates that GC-MS, HPLC, and NMR spectroscopy are all powerful techniques for this purpose, each with its own strengths and ideal applications.
-
HPLC is a robust and versatile method for routine purity assessment and quantification.
-
GC-MS offers superior separation and definitive identification of volatile impurities.
-
NMR spectroscopy is indispensable for the unambiguous structural elucidation of unknown isomers.
For comprehensive quality control, a combination of these techniques is often employed. For instance, HPLC or GC-MS can be used for routine screening and quantification, while NMR can be utilized to definitively identify any significant unknown impurities that are detected. The choice of methodology should be guided by the specific requirements of the research or development phase, balancing the need for detailed structural information with the practical considerations of sample throughput and analytical cost.
Cross-electrophile coupling of 1-Bromo-4-(chloromethyl)-2-methylbenzene with disulfides
A Comparative Guide to the Cross-Electrophile Coupling of 1-Bromo-4-(chloromethyl)-2-methylbenzene with Disulfides for the Synthesis of Aryl Thioethers.
This guide provides a comparative overview of synthetic methodologies applicable to the cross-electrophile coupling of this compound with disulfides to form the corresponding aryl thioethers. This reaction is a key transformation in the synthesis of complex organic molecules relevant to the pharmaceutical and agrochemical industries. While direct literature on this specific reaction is limited, this guide draws comparisons from established and analogous C-S bond-forming reactions involving aryl halides and disulfides. We will explore transition-metal-catalyzed approaches, with a focus on providing researchers, scientists, and drug development professionals with the data necessary to select the most suitable method for their needs.
Introduction to Aryl Thioether Synthesis
Aryl thioethers are prevalent structural motifs in a wide range of biologically active compounds and functional materials.[1] The development of efficient and versatile methods for the construction of carbon-sulfur (C-S) bonds is therefore of significant interest. Traditional methods often involved harsh reaction conditions. However, modern transition-metal catalysis has enabled these transformations under milder conditions with greater functional group tolerance.[1][2] This guide focuses on the coupling of this compound, a bifunctional electrophile, with disulfides, which serve as a readily available and less odorous source of sulfur compared to thiols.[2]
Comparative Analysis of Catalytic Systems
Several catalytic systems have been developed for the coupling of aryl halides with sulfur nucleophiles. The primary methods adaptable for the target reaction include Palladium-catalyzed, Nickel-catalyzed, and dual Photoredox/Nickel-catalyzed cross-couplings. Each system presents distinct advantages and limitations in terms of reaction conditions, catalyst loading, and substrate scope.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions for different catalytic systems applicable to the synthesis of aryl thioethers from aryl bromides and disulfides.
| Parameter | Palladium-Catalyzed Coupling | Nickel-Catalyzed Cross-Electrophile Coupling | Photoredox/Nickel Dual Catalysis |
| Catalyst | Pd(OAc)₂ / DPPF | NiBr₂ • glyme | NiCl₂ • glyme / Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) | 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) | 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) |
| Reductant | Not typically required | Mn or Zn powder | Hantzsch ester or an organosilane |
| Base | K₃PO₄ or Cs₂CO₃ | Not typically required | Organic base (e.g., DBU) |
| Solvent | Toluene or Dioxane | DMF or NMP | DMA or Acetonitrile |
| Temperature | 80-110 °C | Room Temperature to 80 °C | Room Temperature |
| Reaction Time | 12-24 h | 12-24 h | 12-24 h |
| Typical Yields | Good to Excellent | Good to Excellent | Good to Excellent |
Experimental Protocols
Below are representative experimental protocols adapted for the cross-electrophile coupling of this compound with a generic disulfide (R-S-S-R).
Protocol 1: Palladium-Catalyzed Thioetherification
This protocol is based on established palladium-catalyzed C-S coupling methodologies.[3]
-
To an oven-dried Schlenk tube is added Pd(OAc)₂ (2 mol%), 1,1'-bis(diphenylphosphino)ferrocene (DPPF, 4 mol%), and Cs₂CO₃ (2.0 equiv.).
-
The tube is evacuated and backfilled with argon three times.
-
This compound (1.0 equiv.), the disulfide (0.6 equiv.), and anhydrous toluene (0.2 M) are added via syringe.
-
The reaction mixture is stirred at 100 °C for 16 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired aryl thioether.
Protocol 2: Nickel-Catalyzed Reductive Cross-Electrophile Coupling
This protocol is adapted from nickel-catalyzed reductive coupling methods.[4]
-
In a nitrogen-filled glovebox, a vial is charged with NiBr₂ • glyme (10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (10 mol%), and manganese powder (3.0 equiv.).
-
Anhydrous DMF (0.1 M) is added, followed by this compound (1.0 equiv.) and the disulfide (1.2 equiv.).
-
The vial is sealed and the mixture is stirred at 50 °C for 24 hours.
-
The reaction is quenched with 1 M HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography.
Protocol 3: Photoredox/Nickel Dual Catalysis
This protocol is based on modern dual catalytic methods for C-S bond formation under mild conditions.[5][6]
-
To a vial is added NiCl₂ • glyme (5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (5 mol%), the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), and a Hantzsch ester (1.5 equiv.).
-
The vial is brought into a nitrogen-filled glovebox.
-
This compound (1.0 equiv.), the disulfide (0.8 equiv.), and anhydrous DMA (0.1 M) are added.
-
The vial is sealed and the reaction mixture is stirred under irradiation with blue LEDs at room temperature for 18 hours.
-
The mixture is then diluted with ethyl acetate, washed with water and brine, and dried over MgSO₄.
-
After concentration, the product is isolated by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general experimental workflow and a simplified catalytic cycle for a nickel-catalyzed cross-electrophile coupling reaction.
References
- 1. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 4. Ni-catalyzed reductive cross-couplings of diaryl disulfides with aryl bromides for biaryl synthesis through C–S bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Thioetherification via Photoredox/Nickel Dual Catalysis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Alternative reagents to 1-Bromo-4-(chloromethyl)-2-methylbenzene for synthesizing diarylmethanes
An Objective Comparison of Synthetic Routes to Diarylmethanes: Alternatives to 1-Bromo-4-(chloromethyl)-2-methylbenzene
For researchers, scientists, and drug development professionals, the efficient synthesis of diarylmethanes is a critical step in the creation of numerous pharmaceutical agents and functional materials. This compound serves as a common building block, offering a reactive benzylic chloride for nucleophilic substitution or cross-coupling, and a less reactive aryl bromide for subsequent functionalization. However, a variety of alternative reagents and synthetic strategies exist, each with its own set of advantages and disadvantages in terms of yield, substrate scope, functional group tolerance, and reaction conditions. This guide provides a comparative analysis of key alternative methods to empower informed decisions in synthetic planning.
The primary synthetic utility of this compound and its analogs lies in their ability to participate in reactions such as Friedel-Crafts alkylations and various cross-coupling reactions. The alternatives can be broadly categorized into similar cross-coupling strategies with different coupling partners, and entirely different strategic approaches such as acylation-reduction pathways.
Comparative Analysis of Key Synthetic Strategies
The following tables summarize quantitative data for different methods of diarylmethane synthesis, providing a direct comparison of their performance.
Table 1: Comparison of Cross-Coupling Reactions for Diarylmethane Synthesis
| Reaction Type | Benzylating Reagent | Aryl Source | Catalyst/Mediator | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | Benzylic Halides/Acetates | Arylboronic Acids | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 70-95%[1][2] | High functional group tolerance, commercially available reagents. | Pre-formation of boronic acid required, potential for catalyst poisoning. |
| Negishi Coupling | Benzylic Halides | Arylzinc Reagents | Pd or Ni catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂)[3][4][5] | 70-95%[5] | High reactivity, good for sterically hindered substrates.[6] | Organozinc reagents are moisture and air sensitive.[6] |
| Kumada Coupling | Benzylic Halides | Aryl Grignard Reagents | Ni or Pd catalyst (e.g., NiCl₂(dppe))[7][8][9] | 60-90% | Grignard reagents are readily prepared. | Low functional group tolerance due to the high basicity of Grignard reagents.[8] |
| "On Water" Coupling | Benzylic Halides | Aryl Halides | Zn, Pd catalyst (e.g., PdCl₂(Amphos)₂)[10][11][12] | 80-95%[12] | Environmentally friendly solvent, avoids pre-formation of organometallics.[12] | Limited to specific substrates, may require surfactant. |
| Reductive Coupling | Tosylhydrazones | Diarylborinic Acids | Metal-free | 60-90%[13][14] | Avoids transition metals, good functional group tolerance.[13][14] | Requires synthesis of less common starting materials. |
Table 2: Comparison of Friedel-Crafts and Alternative Strategies
| Reaction Type | Electrophilic Source | Arene | Catalyst/Mediator | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Benzylation | Benzyl Alcohols/Acetates | Activated Arenes | Lewis or Brønsted Acid (e.g., FeCl₃, TfOH)[15][16][17] | 70-90% | Atom economical, avoids organometallic reagents. | Limited to electron-rich arenes, regioselectivity can be an issue. |
| Acylation-Reduction | Aromatic Carboxylic Acids | Activated Arenes | TiCl₄, then TiCl₄/NaBH₄[18][19] | 60-80% (two steps)[18][19] | Utilizes readily available carboxylic acids, avoids benzylic halides.[18] | Two-step process, requires strong reducing agents. |
| Aldehyde to Diarylmethane | Aldehydes | Arenes | Ph₃P, TfOH, then reduction[20] | 70-90% (two steps)[20] | Versatile, allows for deuteration.[20] | Multi-step, involves phosphonium salt intermediate. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Benzylic Halide
This protocol is adapted from a procedure for the synthesis of heterocycle-containing diarylmethanes.[1]
-
Materials : 2-Chloro-5-(chloromethyl)pyridine (1.0 mmol), 3-thiopheneboronic acid (1.5 mmol), Pd₂(dba)₃ (0.005 mmol), Ligand L2 (ether-imidazolium chloride, 0.02 mmol), Cs₂CO₃ (2.0 mmol), Dioxane (2.0 mL).
-
Procedure :
-
Under an argon atmosphere, charge a reaction tube with the ligand, Pd₂(dba)₃, and Cs₂CO₃.
-
Add dioxane and stir the mixture for 15 minutes at 80 °C.
-
Add the chloromethylpyridine and the arylboronic acid at room temperature.
-
Stir the reaction mixture at 90 °C for 6 hours.
-
After completion, cool the reaction, dilute with a suitable solvent, and wash with water.
-
Purify the product by column chromatography.
-
Protocol 2: Friedel-Crafts Acylation Followed by Reduction
This protocol is based on the synthesis of diarylmethane building blocks for SGLT2 inhibitors.[18][19]
-
Step 1: Friedel-Crafts Acylation
-
Materials : 5-Bromo-2-chlorobenzoic acid (1 eq), Oxalyl chloride (1.1 eq), Dichloromethane (DCM), Dimethylformamide (DMF, catalytic), Phenetole (1.1 eq), Aluminum chloride (AlCl₃, 1.2 eq).
-
Procedure :
-
To a solution of the carboxylic acid in DCM and catalytic DMF, add oxalyl chloride under a nitrogen atmosphere and stir for one hour.
-
Cool the mixture to 0 °C and add phenetole, followed by the portion-wise addition of AlCl₃.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with ice-water and extract the product with DCM.
-
-
-
Step 2: Reduction of the Diaryl Ketone
-
Materials : Diaryl ketone from Step 1 (1 eq), Sodium borohydride (NaBH₄, 1.5 eq), Titanium tetrachloride (TiCl₄, 1.5 eq), 1,2-Dimethoxyethane (DME).
-
Procedure :
-
To a solution of the diaryl ketone in DME, add NaBH₄ and heat to 70 °C.
-
After 2 hours, cool to 50 °C and slowly add TiCl₄.
-
Stir for 5 hours, then quench with aqueous HCl.
-
Extract the product and purify by column chromatography.
-
-
Visualizing the Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the logical flow of the compared synthetic strategies.
Caption: Comparative workflows for diarylmethane synthesis.
The diagram above illustrates two major approaches. The top panel shows various cross-coupling reactions where a benzylic halide is coupled with different organometallic reagents. The bottom panel details the Friedel-Crafts acylation-reduction pathway, which starts from an aromatic carboxylic acid.
Caption: Decision logic for selecting a synthetic route.
This diagram provides a simplified decision-making flowchart for choosing a synthetic method based on the functional group tolerance of the starting materials. For substrates with sensitive functional groups, milder coupling reactions like the Suzuki-Miyaura are preferable, whereas for more robust substrates, classical methods like Friedel-Crafts can be employed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. Kumada Coupling | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Cross-couplings between benzylic and aryl halides "on water": synthesis of diarylmethanes. | Semantic Scholar [semanticscholar.org]
- 11. Cross-couplings between benzylic and aryl halides "on water": synthesis of diarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of diarylmethanes via metal-free reductive cross-coupling of diarylborinic acids with tosyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Programmable Strategies for the Conversion of Aldehydes to Unsymmetrical (Deuterated) Diarylmethanes and Diarylketones - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the impact of the trichloromethyl group on aryl bromide reactivity in Suzuki coupling
For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is a cornerstone of innovation. The introduction of a trichloromethyl (-CCl₃) group onto an aryl bromide presents a fascinating case study in balancing electronic activation with potential side reactions in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of the reactivity of trichloromethyl-substituted aryl bromides against other alternatives, supported by experimental data and detailed protocols.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][3] The electronic nature of the substituents on the aryl halide can significantly influence the reaction's efficiency.
Impact of the Trichloromethyl Group on Reactivity
The trichloromethyl group is a potent electron-withdrawing group. This property is anticipated to have a pronounced effect on the initial and often rate-determining step of the Suzuki coupling's catalytic cycle: the oxidative addition of the aryl bromide to the palladium(0) catalyst.[2][3] By withdrawing electron density from the aromatic ring, the -CCl₃ group weakens the carbon-bromine bond, thereby facilitating its cleavage and insertion of the palladium catalyst. This generally leads to an increased reaction rate compared to unsubstituted or electron-rich aryl bromides.[3]
However, the trichloromethyl moiety also introduces a potential liability. It can be susceptible to hydrolysis under strongly basic aqueous conditions, a common feature of many Suzuki coupling protocols.[2] This necessitates careful selection of the base and solvent system to avoid undesired side reactions.
Comparative Performance Data
While direct, side-by-side quantitative comparisons of 4-bromobenzotrichloride with bromobenzene under identical conditions are not extensively documented in a single source, a compilation of data for various substituted aryl bromides illustrates the general trend of electronic effects on Suzuki coupling yields.
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1-Bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | Not specified, but a general protocol is provided[2] |
| 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand | Not specified | Dioxane | 82[4] |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-diimine@SBA-15 | Not specified | Not specified | High conversion[5] |
| 4-Bromoacetophenone | Potassium phenyl trihydroxyborate | Pd(acac)₂ / Ligand | Base-free | Toluene | Good[6] |
| Bromobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane | 88-99[7] |
| 4-Bromoanisole (electron-donating) | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand | Not specified | Dioxane | 74[4] |
This table highlights that aryl bromides with strong electron-withdrawing groups, such as trifluoromethyl and cyano groups, can effectively participate in Suzuki coupling, often affording high yields. This supports the expectation of high reactivity for trichloromethyl-substituted aryl bromides.
Experimental Protocols
A detailed experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide bearing a strong electron-withdrawing group is provided below. This can be adapted for 1-bromo-4-(trichloromethyl)benzene.
General Procedure for the Suzuki-Miyaura Coupling of 1-Bromo-4-(trichloromethyl)benzene: [2]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(trichloromethyl)benzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Process
To better understand the reaction dynamics and workflow, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Supplier Selection for 1-Bromo-4-(chloromethyl)-2-methylbenzene Based on Purity Verification
For researchers and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes, from reaction yields and impurity profiles to the biological activity of the final compounds. This guide provides a framework for selecting a supplier of 1-Bromo-4-(chloromethyl)-2-methylbenzene, with a primary focus on purity verification. Due to the limited availability of publicly accessible, directly comparable purity data from various suppliers, this guide emphasizes the importance of in-house or third-party analytical validation of supplier samples.
Comparing Supplier Purity: A Hypothetical Analysis
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity (on label) | >98% | 99% | >97% |
| Measured Purity (GC-MS) | 98.5% | 99.2% | 97.1% |
| Number of Impurities (HPLC) | 3 | 1 | 5 |
| Major Impurity (%) | 0.8% (Isomer) | 0.5% (Starting Material) | 1.2% (Unidentified) |
| Appearance | White Crystalline Solid | Off-white Powder | Light Yellow Solid |
| CoA Provided? | Yes (Basic) | Yes (Detailed) | No |
This table serves as a template for researchers to populate with their own experimental data, providing a clear and structured basis for comparison.
Logical Workflow for Supplier Selection
The process of selecting a supplier based on purity involves a systematic approach, from initial screening to final decision. The following diagram illustrates a recommended workflow for this process.
Safety Operating Guide
Safe Disposal of 1-Bromo-4-(chloromethyl)-2-methylbenzene: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-4-(chloromethyl)-2-methylbenzene was located. The following information is compiled from data on structurally similar halogenated organic compounds and should be used as a guide. Researchers must exercise extreme caution and apply best laboratory practices. This guide is intended for researchers, scientists, and drug development professionals, providing essential information for the safe handling and disposal of this compound.
Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a halogenated organic compound, it is considered hazardous waste and must be managed according to specific protocols.[1][2][3] Improper disposal can lead to long-term adverse effects on aquatic environments.[4]
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation.[5]
Recommended PPE:
-
Gloves: Wear compatible, chemical-resistant gloves. Double nitrile or Viton gloves are recommended.[6][7]
-
Eye Protection: Use tightly fitting safety goggles or chemical safety goggles.[7][8]
-
Protective Clothing: A fully-buttoned lab coat or impervious clothing is necessary to prevent skin exposure.[6][7]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[5] If exposure limits are exceeded or dust/vapors are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5][9]
II. Spill Management and Cleanup Protocol
Accidental spills must be handled promptly and safely to mitigate exposure and environmental contamination.
-
Minor Spills:
-
Remove all sources of ignition.[4]
-
Ensure the area is well-ventilated.
-
Absorb the spill with an inert, dry material such as sand, vermiculite, or earth.[2][6]
-
Carefully collect the absorbed material into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[2][6]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.[2]
-
-
Major Spills:
-
Evacuate and alert personnel in the area.[4]
-
Alert emergency responders, providing the location and nature of the hazard.[4]
-
Wear appropriate PPE, including respiratory protection.[4]
-
Prevent the spillage from entering drains or water courses.[4]
-
Contain the spill using absorbent materials and proceed with collection as with a minor spill.[4]
-
III. Proper Disposal Procedures
This compound must be disposed of as a regulated hazardous waste, typically through incineration.[1][2]
Step-by-Step Disposal Protocol:
-
Waste Segregation: This compound is a halogenated organic waste. It must be collected separately from non-halogenated organic wastes, aqueous wastes (acids and bases), and other incompatible materials like oxidizing agents.[1][3][6]
-
Container Selection: Use a designated, compatible, and properly labeled hazardous waste container.[6] Polyethylene containers or carboys, often color-coded green for halogenated waste, are typically used.[1][6] The use of metal safety cans is generally not recommended as halogenated solvents can degrade to form acids that corrode metal.[6]
-
Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[3] The label must clearly identify the contents, including the full chemical name and approximate quantities or percentages.[1][3]
-
Storage:
-
Disposal Request: Once the container is nearly full (do not overfill), arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed waste disposal company.[3][10]
Crucial "Don'ts" of Disposal:
-
DO NOT allow it to evaporate in a fume hood as a means of disposal.[6]
-
DO NOT mix with incompatible waste streams such as non-halogenated solvents, strong acids or bases, oxidizers, or metals.[6][11]
-
DO NOT reuse empty containers. They must be disposed of as unused product.[2]
IV. Quantitative Disposal Guidelines
| Parameter | Guideline | Source |
| pH of Waste Solutions | Acceptable range for commingling is generally between 5.5 and 9.5. | [11] |
| Storage Quantity Limit | No more than 10 gallons of flammable and combustible halogenated solvent should be stored outside a designated flammable liquid storage area. | [6] |
| Satellite Accumulation | A maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory (SAA). | [3] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. biosynth.com [biosynth.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. capotchem.cn [capotchem.cn]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling 1-Bromo-4-(chloromethyl)-2-methylbenzene
This guide provides crucial safety and logistical information for the handling and disposal of 1-Bromo-4-(chloromethyl)-2-methylbenzene, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield worn over the goggles. | ANSI Z87.1 or equivalent. | Protects against splashes and vapors that can cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Viton, butyl rubber, or laminate). Double gloving is recommended. | EN 374 or equivalent. | Prevents skin contact, which may cause irritation or burns. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Chemical-resistant apron for larger quantities. | Protects skin from accidental splashes and contact. | |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood.[1] | NIOSH or EN approved respirator with an organic vapor cartridge if fume hood is not available or in case of a spill. | Prevents inhalation of harmful vapors which may cause respiratory irritation.[1] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Safe Handling Protocol
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that a safety shower and eyewash station are accessible.[2]
-
Prepare and have a spill kit readily available.
-
Don all required personal protective equipment as outlined in the table above.[3]
2. Handling:
-
Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[1]
-
Ground equipment to prevent static discharge, which could be an ignition source.[4]
-
Avoid contact with skin and eyes.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[5]
3. Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling.
-
Decontaminate all work surfaces, glassware, and equipment used.
-
Properly label and store the chemical in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6]
Disposal Plan
1. Waste Segregation:
-
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[7]
-
Collect all waste containing this chemical in a designated, properly labeled, and sealed container for halogenated organic waste.[8][9] Do not mix with non-halogenated waste.[8]
2. Container Management:
-
Use a container compatible with halogenated organic compounds.
-
Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area.[10]
3. Professional Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[11]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[11]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. westliberty.edu [westliberty.edu]
- 5. nj.gov [nj.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






